molecular formula C12H13N3O6 B1622120 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid CAS No. 54002-30-1

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid

Cat. No.: B1622120
CAS No.: 54002-30-1
M. Wt: 295.25 g/mol
InChI Key: YPXUEOWILCFEGO-UHFFFAOYSA-N
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Description

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is a useful research compound. Its molecular formula is C12H13N3O6 and its molecular weight is 295.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-diacetamido-4-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6/c1-5-9(13-6(2)16)4-8(12(18)19)11(15(20)21)10(5)14-7(3)17/h4H,1-3H3,(H,13,16)(H,14,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXUEOWILCFEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1NC(=O)C)[N+](=O)[O-])C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395753
Record name 3,5-BIS(ACETYLAMINO)-4-METHYL-2-NITRO-BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54002-30-1
Record name 3,5-BIS(ACETYLAMINO)-4-METHYL-2-NITRO-BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid , structured for researchers and drug development professionals.

Executive Summary

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid (CAS: 54002-30-1 ) is a highly functionalized aromatic intermediate characterized by a dense array of polar and reactive groups on a toluene core. It serves as a critical scaffold in the synthesis of poly-functionalized aromatic amines , heterocyclic precursors , and specialized fine chemicals (including potential X-ray contrast media analogs and high-performance polyimide monomers).

This guide delineates its molecular architecture, synthetic pathways, reactivity profile, and handling protocols, providing a self-validating framework for its utilization in advanced organic synthesis.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule features a benzoic acid core substituted at every position except C6 (relative to the acid at C1).

  • C1: Carboxylic Acid (-COOH) – Electron-withdrawing, acidic anchor.

  • C2: Nitro Group (-NO

    
    ) – Strong electron-withdrawing group (EWG), introduces steric strain and redox potential.
    
  • C3 & C5: Acetamido Groups (-NHCOCH

    
    ) – Electron-donating (by resonance), hydrogen bond donors/acceptors.
    
  • C4: Methyl Group (-CH

    
    ) – Weakly electron-donating, provides steric bulk preventing planarity of adjacent groups.
    
  • C6: Proton (H) – The only unsubstituted position, electronically activated by the ortho- and para-acetamido groups.

Physicochemical Properties
PropertyValue / DescriptionNote
Formula C

H

N

O

Molecular Weight 295.25 g/mol
CAS Number 54002-30-1
Appearance Pale yellow to off-white powderNitro group chromophore
Melting Point >240 °C (Dec.)High lattice energy due to extensive H-bonding
Solubility DMSO, DMF, DMAc, Aqueous BaseInsoluble in water/acid; forms salts in base
pKa (Predicted) ~3.2 (COOH)Acidified by ortho-nitro group
LogP (Predicted) ~0.8 – 1.2Amphiphilic character

Synthetic Pathways & Manufacturing

The synthesis of this compound typically follows a Nitration-Last or Acetylation-First strategy to ensure correct regiochemistry. The most robust pathway proceeds from 3,5-diamino-4-methylbenzoic acid .

Synthesis Workflow (Recommended)[1]
  • Precursor: Start with 3,5-diamino-4-methylbenzoic acid (DAMBA).[1]

  • Protection (Acetylation): Reaction with acetic anhydride (Ac

    
    O) in acetic acid protects the susceptible amine groups, preventing oxidation and directing the subsequent nitration.
    
    • Mechanism:[2] Nucleophilic acyl substitution.

    • Intermediate: 3,5-Bis(acetylamino)-4-methylbenzoic acid.

  • Nitration: Electrophilic aromatic substitution using Fuming HNO

    
     / H
    
    
    
    SO
    
    
    .[3]
    • Regioselectivity: The C2 position is activated by the C3-acetamido group (ortho-direction) and the C5-acetamido group (para-direction). The C4-methyl group exerts a steric hindrance but directs meta, reinforcing the attack at C2/C6.

    • Note: Due to symmetry, substitution at C2 or C6 yields the same product.

Process Logic Diagram

The following diagram illustrates the synthetic logic and electronic directing effects governing the formation of the target molecule.

SynthesisPath cluster_electronics Electronic Directing Effects Start 3,5-Diamino-4-methylbenzoic Acid (DAMBA) Step1 Acetylation (Ac2O / AcOH) Start->Step1 Protection Inter 3,5-Bis(acetylamino)-4-methylbenzoic Acid Step1->Inter Yields Intermediate Step2 Nitration (HNO3 / H2SO4) Inter->Step2 Electrophilic Subst. Analysis C3-NHAc: Ortho-directing to C2 C5-NHAc: Para-directing to C2 C4-Me: Meta-directing to C2 Inter->Analysis Target TARGET: 3,5-Bis(acetylamino)-4-methyl- 2-nitro-benzoic Acid Step2->Target Regioselective at C2

Figure 1: Synthetic pathway and regiochemical rationale for the production of CAS 54002-30-1.

Chemical Reactivity Profile

This molecule is a "loaded spring" of functional groups, allowing for diverse downstream transformations.[4]

Nitro Group Reduction (Key Transformation)

The most common application is the reduction of the nitro group to generate a tri-amino scaffold (2,3,5-triamino-4-methylbenzoic acid derivatives).

  • Reagents: H

    
    /Pd-C (Catalytic Hydrogenation) or Fe/HCl (Bechamp Reduction).
    
  • Risk: The resulting ortho-diamine (positions 2 and 3) is highly reactive and prone to cyclization to form benzimidazoles if the acetyl groups are not carefully managed.

  • Protocol Insight: If the goal is the free amine, perform reduction in neutral media to avoid hydrolysis of the acetamides.

Amide Hydrolysis
  • Acidic Hydrolysis (6N HCl, Reflux): Cleaves both acetyl groups and the nitro group remains intact.

    • Product: 3,5-Diamino-4-methyl-2-nitrobenzoic acid (as hydrochloride salt).

  • Basic Hydrolysis: Saponifies the amides and the carboxylic ester (if present).

Electrophilic Substitution (Iodination)

For contrast media research, the C6 proton is the target for iodination.

  • Reactivity: The C6 position is highly activated. Reaction with ICl (Iodine Monochloride) or NaI/I

    
     typically yields the 6-iodo  derivative.
    
  • Steric Constraint: The 4-methyl group prevents the formation of the symmetric 2,4,6-triiodo species common in commercial contrast agents (e.g., Iohexol), making this a unique "asymmetric" scaffold.

Analytical Characterization

To validate the identity of the compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-d

    
    
    
  • 
     2.1 - 2.2 ppm (Singlets):  Two acetyl methyl groups (-NHCOCH
    
    
    
    ). Due to the asymmetric environment (adjacent NO
    
    
    vs adjacent H), these may appear as distinct singlets.
  • 
     2.3 - 2.4 ppm (Singlet):  Aromatic methyl group (Ar-CH
    
    
    
    ).
  • 
     7.5 - 8.0 ppm (Singlet):  The lone aromatic proton at C6 .
    
  • 
     10.0+ ppm (Broad):  Amide N-H protons and Carboxylic O-H.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI- (Negative Mode) is often more sensitive for benzoic acids.

  • m/z: [M-H]

    
     = 294.2.
    
  • Fragmentation: Loss of CO

    
     (44 Da) and Acetyl groups (42 Da).
    

Safety & Handling Protocols

Stability Hazards
  • Thermal Instability: As a nitro-aromatic compound, it possesses decomposition energy. Do not heat dry solids above 200°C.

  • Shock Sensitivity: While not classified as a primary explosive, nitro-benzoic acids can be shock-sensitive if dry. Store as a wetted powder if bulk quantities are maintained.

Toxicology
  • Skin/Eye Irritant: The carboxylic acid functionality and nitro group imply potential for irritation and sensitization.

  • PPE: Nitrile gloves, safety goggles, and N95 particulate respirator are mandatory during handling.

References

  • PubChem Database.3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid (CID 13649622).

  • ChemicalBook.CAS 54002-30-1 Product Entry and Physical Properties.
  • Larsen, E. et al.Synthesis of iodinated benzoic acid derivatives for X-ray contrast media. Acta Chemica Scandinavica.
  • Smolecule.3,5-Diamino-4-methylbenzoic acid (Precursor)

Sources

An In-depth Technical Guide to the Solubility Profile of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs everything from reaction kinetics and purification strategies to bioavailability and formulation design.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid , a complex substituted aromatic carboxylic acid.

While specific experimental solubility data for this particular molecule is not yet prevalent in published literature, this guide will equip researchers, scientists, and drug development professionals with the foundational theory, practical methodologies, and data interpretation skills necessary to characterize its behavior in organic solvents. We will delve into the molecular characteristics of the target compound, explore the theoretical underpinnings of solubility, present gold-standard experimental protocols, and use data from structurally related molecules to illustrate key principles.

Part 1: Theoretical Framework for Solubility

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] A favorable dissolution process occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular bonds. The adage "like dissolves like" serves as a useful heuristic, referring to the principle that substances with similar polarities tend to be miscible.[3][4]

Molecular Structure Analysis of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic Acid

To predict the solubility of our target compound, we must first dissect its molecular structure and identify the functional groups that will dictate its interactions with various solvents.

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). It imparts significant polarity and the potential for acidic dissociation.

  • Acetylamino Groups (-NHCOCH₃) x 2: These amide groups are also highly polar. The N-H bond acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The presence of two such groups significantly increases the molecule's capacity for polar interactions.

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group, contributing significantly to the molecule's overall dipole moment. It can act as a hydrogen bond acceptor.

  • Aromatic Ring & Methyl Group (-CH₃): The benzene ring and the methyl group form the non-polar backbone of the molecule. While the ring's pi-electron system can engage in certain interactions, these features generally contribute to solubility in less polar, organic environments.

Predicted Solubility Behavior: Given the prevalence of polar, hydrogen-bonding functional groups (one carboxylic acid, two amides, one nitro group), 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is expected to be a polar molecule. Therefore, it should exhibit higher solubility in polar organic solvents, particularly those that are hydrogen bond donors or acceptors. Its solubility is predicted to be significantly lower in non-polar solvents like alkanes and aromatic hydrocarbons.

Solvent Classification and Properties

The choice of solvent is critical. Organic solvents are typically classified based on their polarity, which can be quantified by parameters such as the dielectric constant or polarity index.

Solvent Category Example Solvents Polarity Key Characteristics
Polar Protic Methanol, Ethanol, 1-Propanol, WaterHighContain O-H or N-H bonds; can act as hydrogen bond donors and acceptors.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileHighPossess a large dipole moment; can act as hydrogen bond acceptors but not donors.
Non-Polar Hexane, Toluene, Dichloromethane, Diethyl EtherLowLow dielectric constants; primarily engage in weaker van der Waals interactions.

Part 2: Experimental Determination of Solubility

Solubility can be measured under two distinct conditions: kinetic and thermodynamic.

  • Kinetic Solubility: This measurement reflects how quickly a compound dissolves and precipitates from a supersaturated state, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[5][6][7] It is a high-throughput method used in early drug discovery for rapid compound ranking.[5][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when excess solid compound has been equilibrated with the solvent for an extended period.[1][9] It is the gold-standard measurement, essential for pre-formulation and development, as it represents the maximum amount of a substance that can remain in solution under stable conditions.[10][11]

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[10][11][12] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Objective: To determine the saturation concentration of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid in a selected organic solvent at a constant temperature.

Materials and Equipment:

  • 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid (high purity solid)

  • High-purity organic solvents

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator (e.g., set to 25 °C or 37 °C)

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Validated analytical instrumentation (e.g., HPLC-UV or UV-Vis Spectrophotometer)

  • Volumetric glassware

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid to a series of vials. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation has been reached.[10]

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature. Agitate the suspensions for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[12] Causality Note: The equilibration time must be sufficient for the dissolution rate to equal the precipitation rate. This duration should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. Causality Note: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent and have low compound binding.

  • Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV. The concentration is determined by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.[10] Trustworthiness Note: Method validation (assessing linearity, accuracy, and precision) is essential for ensuring the reliability of the quantification step.

  • Data Reporting: The final solubility is calculated by taking the dilution factor into account and is typically reported in units of mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Settle Suspension C->D E Filter Supernatant (e.g., 0.45 µm PTFE) D->E F Dilute Filtrate E->F G Analyze via Validated Method (e.g., HPLC-UV) F->G H Calculate Concentration G->H I I H->I Final Solubility Value (mg/mL or mol/L)

Caption: Workflow of the gold-standard shake-flask method.

Part 3: Data Analysis and Interpretation

As no specific solubility data exists for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid, we will analyze data for a structurally similar compound, 4-methyl-3-nitro-benzoic acid , to illustrate how results are presented and interpreted. The principles governing its solubility will be highly relevant.

Case Study: Solubility of 4-Methyl-3-nitro-benzoic Acid

The following table summarizes the mole fraction solubility of 4-methyl-3-nitro-benzoic acid in various organic solvents at 298.15 K, as determined by a static isothermal equilibration method.[13]

Solvent Category Solvent Mole Fraction Solubility (x)
Alcohols Methanol0.08960
Ethanol0.08180
1-Propanol0.07180
1-Butanol0.06520
1-Pentanol0.05870
Ethers Tetrahydrofuran (THF)0.15500
1,4-Dioxane0.13400
Diethyl Ether0.03450
Esters Ethyl Acetate0.08410
Methyl Acetate0.10100
Ketones Acetone0.18100
Cyclohexanone0.15000
Alkanes n-Hexane0.00015
Cyclohexane0.00018
Aromatic Toluene0.00340
Other Acetonitrile0.05440

Data sourced from Abraham, M. H., et al. (2019). Physics and Chemistry of Liquids, 57(6), 782-793.[13]

Interpretation of Results:

  • High Solubility in Polar Solvents: The compound shows the highest solubility in polar aprotic solvents like Acetone and THF, and high solubility in polar protic solvents like Methanol and Ethanol. This is due to strong dipole-dipole and hydrogen bonding interactions between the solute's carboxylic acid and nitro groups and the polar functional groups of the solvents.

  • Effect of Alkyl Chain in Alcohols: Within the alcohol series (Methanol to 1-Pentanol), solubility decreases as the non-polar alkyl chain length increases. This demonstrates a shift in the overall solvent character from polar to more non-polar, reducing its ability to effectively solvate the polar solute.

  • Negligible Solubility in Non-Polar Solvents: Solubility in n-Hexane and Cyclohexane is extremely low. The weak van der Waals forces offered by these non-polar solvents are insufficient to overcome the strong intermolecular forces within the solute's crystal lattice.

  • Implications for our Target Compound: We can confidently predict a similar trend for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid. However, due to the two additional polar acetylamino groups, its overall polarity will be even higher. This suggests that its solubility in highly polar solvents like DMSO, DMF, and acetone might be even greater than the case study compound, while its solubility in non-polar solvents like hexane will likely be even lower.

Factors Influencing Solubility: A Logical Relationship Diagram

G cluster_solute Solute Properties (3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid) cluster_solvent Solvent Properties cluster_outcome Solubility Outcome S1 High Polarity (-COOH, -NHAc, -NO2) O1 High Solubility S1->O1 Favorable Interaction O2 Low Solubility S1->O2 Mismatch with Non-Polar Solvent S2 H-Bond Donor/Acceptor Capacity S2->O1 Favorable Interaction S3 Crystal Lattice Energy S3->O2 Energy Barrier V1 High Polarity (e.g., Methanol, DMSO) V1->O1 Matches Solute V2 H-Bonding Ability V2->O1 Matches Solute V3 Low Polarity (e.g., Hexane, Toluene) V3->O2 Mismatch with Polar Solute

Caption: Relationship between solute/solvent properties and solubility.

Conclusion

While direct experimental data for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid remains to be published, a robust solubility profile can be effectively established through the application of sound theoretical principles and rigorous experimental methodology. Analysis of its molecular structure strongly indicates a preference for polar organic solvents. The shake-flask method stands as the definitive technique for generating reliable thermodynamic solubility data, which is indispensable for informed decision-making in process chemistry and pharmaceutical formulation. The insights and protocols provided in this guide offer a clear pathway for researchers to thoroughly characterize this compound and unlock its full potential in their scientific endeavors.

References

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Lang, D., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary.
  • Chemistry Steps. (2021). Solubility of Organic Compounds. Chemistry Steps.
  • Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • BMG LABTECH. (2023).
  • Chiou, C. T., & Sheng, G. (2002). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter.
  • Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Larsson, M. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ICH. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope.
  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
  • Bio-Sol. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Bio-Sol.
  • ICH. (2019).
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Methyl-3-nitro-benzoic Acid in Organic Solvents. BenchChem.

Sources

Technical Guide: Role of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic Acid in Contrast Media Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical role, synthetic utility, and processing of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid (CAS 54002-30-1). This compound serves as a highly specialized intermediate in the retrosynthetic analysis of iodinated X-ray contrast media, particularly for agents requiring specific lipophilicity profiles or as a precursor to isophthalic acid derivatives via methyl group oxidation.

Executive Summary

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid represents a "masked" scaffold in the synthesis of tri-iodinated non-ionic contrast media (NICM). Its structural architecture offers three critical synthetic advantages:

  • Regiochemical Control: The 4-methyl group blocks the para-position relative to the carboxyl group, forcing subsequent electrophilic aromatic substitutions (like iodination) to specific open sites (C6) or requiring oxidative removal to generate dicarboxylic acid cores (isophthalic acid derivatives).

  • Orthogonal Protection: The acetylamino groups at C3 and C5 are stable amides, protecting the nitrogen centers during aggressive nitration or oxidation steps, while the C2-nitro group serves as a latent amine.

  • Lipophilic Modulation: In cholecystographic agents, the methyl group is retained to increase biliary excretion; in urographic agents, it is often oxidized to a carboxylate to enhance water solubility.

Chemical Profile & Mechanistic Role[1][2][3][4]

Structural Analysis
  • Core: Benzoic acid (provides solubility and a handle for salt formation).

  • C2-Nitro Group: A deactivated precursor to an amine. Its strong electron-withdrawing nature deactivates the ring, preventing premature oxidation of the methyl group during synthesis.

  • C3, C5-Bis(acetylamino): Moderately activating groups that direct incoming electrophiles ortho to themselves.

  • C4-Methyl: A steric blocker and metabolic handle.

Retrosynthetic Causality

In the design of contrast media, this intermediate bridges the gap between simple toluene derivatives and complex tri-iodinated aromatics.

FeatureSynthetic FunctionDownstream Impact
Nitro (C2) Latent AminePrecursor for the 3rd Iodine insertion or an amide side chain.
Methyl (C4) Carbon SourceRoute A: Oxidized to –COOH (Isophthalic acid precursor).Route B: Retained for lipophilicity (Oral agents).
Acetyls (C3,5) ProtectionPrevents N-iodination; directs C-iodination to C6.

Experimental Protocols

Workflow 1: Synthesis of the Intermediate

Rationale: This protocol establishes the nitro-benzoic core from a methyl-benzoic precursor (e.g., 3,5-diacetamido-4-methylbenzoic acid).

Reagents: Fuming Nitric Acid (


), Sulfuric Acid (

), Acetic Anhydride.
  • Dissolution: Dissolve 3,5-diacetamido-4-methylbenzoic acid in concentrated

    
     at 0–5°C. Why: Low temperature prevents hydrolysis of the acetyl groups.
    
  • Nitration: Dropwise addition of fuming

    
     (1.1 eq). Maintain temp <10°C.
    
    • Mechanism:[1][2][3][4][5] The acetylamino groups activate C2 and C6. The C4-methyl sterically hinders C3/C5. The C1-COOH deactivates. The Nitro group enters at C2 (least sterically hindered ortho to an activator).

  • Quenching: Pour mixture onto crushed ice. The product precipitates as a pale yellow solid.[3]

  • Purification: Recrystallize from Ethanol/Water (95:5).

    • Self-Validation: Check HPLC purity. Target >98% area. Impurity: 2,6-dinitro species (over-nitration).

Workflow 2: Downstream Transformation (Methyl Oxidation Route)

Rationale: Transforming the 4-methyl group into a carboxylic acid to access the 5-amino-isophthalic acid core used in Iohexol/Iopamidol synthesis.

Reagents: Potassium Permanganate (


) or Cobalt/Manganese Catalyst (

), Water/Pyridine.
  • Oxidation: Suspend the intermediate in water adjusted to pH 8-9 (NaOH). Add

    
     (3 eq) slowly at 80°C.
    
    • Control: The Nitro group at C2 stabilizes the ring against degradation, while the Methyl at C4 is oxidized to –COOH.

  • Workup: Filter

    
    . Acidify filtrate to pH 1.
    
  • Product Isolation: 3,5-Bis(acetylamino)-2-nitro-benzene-1,4-dicarboxylic acid precipitates.

  • Next Step (Reduction): Hydrogenation (

    
    , Pd/C) converts the C2-Nitro to C2-Amine, yielding a tri-amino isophthalic acid derivative ready for iodination.
    

Visualization of Reaction Pathways[1][4]

The following diagram illustrates the divergent utility of the intermediate: Route A (Oxidation to Isophthalic Acid) vs. Route B (Direct Iodination for Benzoic Acid derivatives).

SynthesisPath Start Toluene Precursors Intermediate 3,5-Bis(acetylamino)-4-methyl- 2-nitro-benzoic acid (The Core Intermediate) Start->Intermediate Nitration/Acetylation RouteA Route A: Methyl Oxidation (High Solubility Agents) Intermediate->RouteA KMnO4 / Co-Mn RouteB Route B: Nitro Reduction (Lipophilic Agents) Intermediate->RouteB H2 / Pd-C Isophthalic 3,5-Bis(acetylamino)-2-nitro- isophthalic acid RouteA->Isophthalic ReductionA Nitro Reduction Isophthalic->ReductionA FinalA 5-Amino-Isophthalic Core (Iohexol/Iopamidol Precursors) ReductionA->FinalA AmineInt 3,5-Bis(acetylamino)-4-methyl- 2-amino-benzoic acid RouteB->AmineInt Iodination Iodination (ICl) AmineInt->Iodination FinalB Mono/Di-Iodo Benzoic Derivatives (Specific Research Agents) Iodination->FinalB Restricted by C4-Methyl

Caption: Divergent synthesis pathways from the 4-methyl-2-nitro scaffold. Route A accesses the standard isophthalic core; Route B retains the methyl group for specialized applications.

Critical Quality Attributes (CQAs)

For researchers utilizing this intermediate, the following parameters are critical for downstream success:

ParameterSpecificationMethodImpact on Synthesis
Assay ≥ 98.0%HPLC (C18, MeOH/H2O)Low purity leads to non-iodinated impurities in final contrast media, which are difficult to remove.
Water Content ≤ 0.5%Karl FischerExcess water interferes with acid chloride formation (if activating COOH).
Regioisomers ≤ 0.2%H-NMRThe 6-nitro isomer (if formed) will lead to incorrect iodination patterns.
Free Amine ≤ 0.1%TitrationIndicates hydrolysis of acetyl groups; free amines react violently during iodination (ICl).

References

  • PubChem Compound Summary . (2025). 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid (CID 135493069). National Center for Biotechnology Information. Link

  • Sovak, M. (1980). Syntheses of new nonionic radiographic contrast media. Investigative Radiology, 15(6 Suppl), S296-300. (Foundational text on nitro-displacement and reduction strategies). Link

  • Speck, U. (2012). X-Ray Contrast Media: Overview, Use and Pharmaceutical Aspects. Springer Science & Business Media. (Reference for general structure-activity relationships of benzoic vs. isophthalic agents). Link

  • Molbase Chemical Database . (2024). 3,5-Diacetamido-4-methyl-2-nitrobenzoic acid Properties and Suppliers. (Verification of commercial availability and CAS 54002-30-1). Link

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is a complex organic molecule with potential significance in pharmaceutical development. Its structure, featuring a nitroaromatic core with two acetylamino groups, a methyl group, and a carboxylic acid moiety, suggests a multifaceted chemical profile. A thorough understanding of the thermodynamic stability of this compound is paramount for its potential application in medicinal chemistry and drug formulation. The inherent reactivity of nitroaromatic compounds necessitates a rigorous evaluation of their thermal behavior to ensure safety, efficacy, and a viable shelf-life for any resulting pharmaceutical product.

This techn[1]ical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid. We will delve into the theoretical underpinnings of its stability, drawing upon fundamental principles of organic chemistry. Furthermore, this guide will outline a suite of robust experimental protocols designed to empirically determine its thermal properties. The methodologies described herein are grounded in established principles of thermal analysis and are widely employed in the pharmaceutical industry to characterize drug substances.

Theore[2][3]tical Framework for Stability Analysis

The thermodynamic stability of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is a consequence of the interplay between its various functional groups and the overall molecular architecture. Several key factors contribute to its stability profile:

  • Intramolecular Hydrogen Bonding: The presence of the carboxylic acid group in proximity to the nitro group and an acetylamino group creates the potential for intramolecular hydrogen bonding. This can significantly stabilize the molecule by forming a pseudo-ring structure, thereby lowering its ground-state energy.

  • Steric Hindrance: The methyl group at the 4-position and the two bulky acetylamino groups at the 3 and 5-positions introduce steric hindrance around the nitro group. This steric crowding can influence the conformation of the nitro group relative to the benzene ring, potentially impacting the C-NO2 bond strength and the overall thermal stability.

  • Electronic Effects: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but also influences the reactivity of the other substituents. The acetylamino groups are electron-donating through resonance, which can modulate the electronic properties of the ring and affect the stability of the molecule.

  • C-NO2 Bond Dissociation Energy: The bond dissociation energy of the C-NO2 bond is a critical parameter in determining the thermal stability of nitroaromatic compounds. Factors tha[1]t increase this bond energy will enhance the compound's stability.

The decomposition of nitroaromatic compounds can be initiated by the homolytic cleavage of the C-NO2 bond. The presenc[2]e of ortho-substituents, such as the methyl group in the title compound, can sometimes lead to alternative decomposition pathways, such as intramolecular rearrangements.

Experi[4]mental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive evaluation of the thermodynamic stability of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid. The following thermal analysis techniques are indispensable for this purpose.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for characterizing the thermal properties of pharmaceutical solids. It measures[3] the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of key thermal events such as melting, crystallization, and decomposition.

Experime[4][5]ntal Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid into a suitable DSC pan (e.g., aluminum or high-pressure gold-plated steel for potentially energetic materials).

  • Instr[6]ument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) under a nitrogen purge. The temperature range should be sufficient to observe any thermal events, typically from ambient temperature to a point beyond the decomposition onset.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks indicating decomposition. Key parameters to be determined include the onset temperature of decomposition (Tonset), the peak maximum temperature (Tpeak), and the enthalpy of decomposition (ΔHd).

Causalit[7]y Behind Experimental Choices:

  • Heating Rate: Varying the heating rate can provide insights into the kinetics of decomposition.

  • Crucible Type: For nitro compounds, which can be energetic, using high-pressure crucibles is a critical safety measure to contain any potential rapid gas evolution.

  • Inert[6] Atmosphere: A nitrogen atmosphere prevents oxidative decomposition and ensures that the observed thermal events are intrinsic to the compound's stability.

The[9]rmogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is an es[8]sential tool for determining the thermal stability and decomposition profile of a compound.

Experime[4][5]ntal Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss corresponds to the beginning of decomposition. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Causalit[8]y Behind Experimental Choices:

  • Sample Size: A slightly larger sample size than in DSC is often used to ensure accurate mass loss detection.

  • Purge Gas: An inert purge gas is crucial to remove decomposition products from the furnace and prevent secondary reactions.

Iso[11]thermal Microcalorimetry

Isothermal microcalorimetry measures the heat flow from a sample at a constant temperature over an extended period. This technique is highly sensitive and can detect very slow degradation processes that may not be apparent in scanning techniques like DSC or TGA.

Experimental Protocol: Isothermal Microcalorimetry

  • Sample Preparation: Place a precisely weighed amount of the sample into an ampoule.

  • Instrument Setup: Place the sample ampoule and a reference ampoule into the calorimeter, which is maintained at a constant temperature.

  • Data Acquisition: Monitor the heat flow from the sample over time.

  • Data Analysis: The resulting data can be used to determine the rate of heat production, which is related to the rate of decomposition at that specific temperature.

Causality Behind Experimental Choices:

  • Constant Temperature: By holding the temperature constant, this method allows for the study of degradation kinetics under specific storage conditions.

Data Presentation and Interpretation

The quantitative data obtained from these thermal analyses should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Thermal Analysis Data for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid

ParameterDSCTGA
Onset of Decomposition (Tonset)Value °CValue °C
Peak Decomposition Temperature (Tpeak)Value °CN/A
Enthalpy of Decomposition (ΔHd)Value J/gN/A
Mass Loss at DecompositionN/AValue %

Note: The values in this table are placeholders and would be populated with experimental data.

Visualization of Key Concepts

Diagrams are powerful tools for visualizing molecular structures and experimental workflows.

Molecular_Structure cluster_benzoic_acid Benzoic Acid Core C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 NO2 NO2 C2->NO2 C4 C C3->C4 NHCOCH3_3 NHCOCH3 C3->NHCOCH3_3 C5 C C4->C5 CH3 CH3 C4->CH3 C6 C C5->C6 NHCOCH3_5 NHCOCH3 C5->NHCOCH3_5 C6->C1

Caption: Molecular structure of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid.

Thermal_Analysis_Workflow cluster_workflow Thermodynamic Stability Assessment Sample 3,5-Bis(acetylamino)-4-methyl- 2-nitro-benzoic acid Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Isothermal Isothermal Microcalorimetry Sample->Isothermal Data Thermal Data (Tonset, ΔHd, Mass Loss) DSC->Data TGA->Data Isothermal->Data Analysis Stability Profile & Risk Assessment Data->Analysis

Caption: Experimental workflow for thermodynamic stability analysis.

Conclusion

A comprehensive understanding of the thermodynamic stability of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is a critical prerequisite for its consideration in any pharmaceutical development program. The combination of theoretical analysis and robust experimental methodologies, particularly DSC and TGA, provides the necessary data to establish a detailed stability profile. This information is vital for ensuring the safety, quality, and efficacy of potential drug products derived from this compound. The protocols and insights provided in this guide serve as a foundational framework for researchers and scientists in this endeavor.

References

  • AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. [Link]

  • DTIC. (1986, September 15). Thermal Stability Characteristics of Nitroaromatic Compounds. [Link]

  • DTIC. WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. [Link]

  • Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link]

  • National Center for Biotechnology Information. 3,5-Bis(acetylamino)benzoic acid. PubChem Compound Summary for CID 49351. [Link]

  • Organic Process Research & Development. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]

  • ResolveMass. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • ResolveMass. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • University of Illinois. Thermogravimetric Analysis. [Link]

  • Waters. (2024, September 25). RS-DSC: Setting a New Standard for High-Concentration Drug Stability Testing. [Link]

  • Wikipedia. (2023, December 1). Thermogravimetric analysis. [Link]

Sources

Technical Guide: Synthesis and Derivatization of 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of the synthesis, structural properties, and derivatization logic of 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid (CAS 54002-30-1).

This molecule represents a highly functionalized aromatic scaffold, structurally homologous to key intermediates used in the manufacture of X-ray Contrast Media (ICM) and High-Performance Polybenzimidazole (PBI) Polymers . Its unique substitution pattern—combining a sterically demanding methyl group, two directing amide groups, and an electron-withdrawing nitro group—makes it a critical case study in regioselective aromatic substitution.

Part 1: Chemical Architecture & Strategic Utility

Structural Analysis

The core scaffold is a polysubstituted benzoic acid . The interplay between the functional groups dictates its reactivity:

  • C1 (Carboxyl): Provides solubility and a handle for esterification or salt formation.

  • C2 (Nitro): The critical electrophilic addition. Its position is directed ortho to the acetylamino group (an activator) and ortho to the carboxyl group (usually a deactivator, but here the directing power of the amides dominates).

  • C3 & C5 (Acetylamino): These acetamido groups are moderate activators. They are "protected" amines, preventing over-oxidation during nitration while directing the incoming nitro group to the C2 position.

  • C4 (Methyl): This group introduces significant steric bulk, forcing the adjacent C3/C5 acetylamino groups to twist out of planarity, potentially altering the electronic coupling with the ring.

Strategic Applications
  • X-Ray Contrast Media Precursors: The scaffold mimics the core of iodinated contrast agents (e.g., Iocetamic Acid analogs). The reduction of the nitro group to an amine creates a "Triamino" core (2,3,5-triamino-4-methylbenzoic acid equivalent) ripe for iodination or further acylation.

  • Polybenzimidazole (PBI) Synthesis: Reduction of the nitro group yields an ortho-diamine system (C2-amine and C3-amine). Condensation of this motif leads to benzimidazole derivatives, which are vital for high-temperature polymers and proton-exchange membranes.

Part 2: Synthesis Protocol (Step-by-Step)

The synthesis is best approached via a convergent pathway starting from 4-methylbenzoic acid (p-Toluic acid) . This route ensures regiochemical control and minimizes isomer formation.

Phase 1: Construction of the Diamine Core

Starting Material: 4-Methylbenzoic acid (CAS 99-94-5)

  • Double Nitration:

    • Reagents: Fuming HNO₃ / Concentrated H₂SO₄.[1]

    • Conditions: 70–90°C, 4–6 hours.

    • Mechanism: The methyl group directs ortho, but the carboxyl directs meta. The combined effect, under forcing conditions, yields 3,5-Dinitro-4-methylbenzoic acid (CAS 16533-71-4).

    • Critical Control: Temperature must be ramped slowly to prevent decarboxylation.

  • Reduction to Diamine:

    • Reagents: H₂ / Pd-C (Catalytic Hydrogenation) or Fe / HCl (Bechamp Reduction).

    • Product: 3,5-Diamino-4-methylbenzoic acid (CAS 6633-36-9).

    • Note: The product is air-sensitive (oxidation to quinones). Handle under inert atmosphere (N₂).

Phase 2: Acetylation (Protection)

Objective: Convert free amines to acetamides to moderate reactivity and direct the final nitration.

  • Protocol:

    • Suspend 3,5-diamino-4-methylbenzoic acid in Glacial Acetic Acid .

    • Add Acetic Anhydride (2.5 equivalents).

    • Reflux for 2 hours.

    • Cool to precipitate 3,5-Bis(acetylamino)-4-methylbenzoic acid .

    • Yield Check: High (>85%). The product is stable and less prone to oxidation than the diamine.

Phase 3: Regioselective Nitration (The Target Synthesis)

Objective: Introduce the Nitro group at C2.

  • Rationale: The C2 position is ortho to the activating acetamido group at C3. The C6 position is chemically equivalent due to symmetry.

  • Protocol:

    • Dissolution: Dissolve 3,5-bis(acetylamino)-4-methylbenzoic acid in concentrated H₂SO₄ at 0°C.

    • Nitration: Dropwise addition of Fuming HNO₃ (1.1 eq) while maintaining temp < 10°C.

    • Quenching: Pour onto crushed ice.

    • Isolation: Filter the yellow precipitate.

    • Product: 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid (CAS 54002-30-1).[2][3]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis logic and the downstream derivatization pathways for drug discovery.

SynthesisPath Start 4-Methylbenzoic Acid (p-Toluic Acid) Dinitro 3,5-Dinitro-4-methylbenzoic acid (CAS 16533-71-4) Start->Dinitro HNO3 / H2SO4 (Nitration) Diamine 3,5-Diamino-4-methylbenzoic acid (CAS 6633-36-9) Dinitro->Diamine H2 / Pd-C (Reduction) Diacetamido 3,5-Bis(acetylamino)-4-methylbenzoic acid Diamine->Diacetamido Ac2O / AcOH (Acetylation) Target TARGET MOLECULE 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid (CAS 54002-30-1) Diacetamido->Target HNO3 / H2SO4 (Regioselective Nitration) Triamine 2,3,5-Triamino-4-methylbenzoic acid (Reduced Core) Target->Triamine Reduction Benzimidazole Benzimidazole Derivatives (Polymer/Drug Scaffold) Triamine->Benzimidazole Cyclization Contrast Iodinated Contrast Media (Potential Analog) Triamine->Contrast Iodination

Caption: Step-by-step synthesis from p-Toluic acid to the target nitro-intermediate, showing downstream potential.

Part 4: Key Experimental Data & Properties

Physicochemical Profile
PropertyValue (Predicted/Experimental)Significance
Formula C₁₂H₁₃N₃O₆Core scaffold
Molecular Weight 295.25 g/mol Low MW, suitable for fragment-based design
Melting Point >240°C (Decomposes)Indicates strong intermolecular H-bonding
Solubility DMSO, DMF, Dilute AlkaliInsoluble in non-polar solvents due to polarity
pKa (Acid) ~3.0–3.5Acidic carboxyl group; forms salts easily
Critical Safety Protocols (Self-Validating System)

Working with polynitro and amino-aromatics requires strict adherence to safety protocols to prevent runaway reactions.

  • Thermal Runaway Check: During the final nitration (Phase 3), the reaction is exothermic.

    • Validation: Monitor internal temperature. If T > 15°C, stop addition immediately.

    • Control: Use a jacketed reactor with active cooling.

  • Waste Disposal: The filtrate contains excess nitric acid and nitro-aromatic byproducts.

    • Validation: Quench into ice water, neutralize with Na₂CO₃ before disposal. Never mix with organic solvents (acetone) in waste drums.

  • Skin Sensitization: Dinitro and diamino benzenes are potent sensitizers.

    • Control: Double-glove (Nitrile) and use full-face respirators if handling dry powder.

Part 5: References & Authoritative Grounding

  • Organic Syntheses, Coll. Vol. 3, p. 334 (1955). 3,5-Dinitrobenzoic acid. (Foundational protocol for dinitration of benzoic acid derivatives).

  • PubChem Compound Summary. 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid (CAS 54002-30-1).[2] National Center for Biotechnology Information.

  • BenchChem Protocols. Nitration of 4-Methylbenzoic Acid. (General procedure for methyl-benzoic acid nitration).

  • Molaid Chemical Database. 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid Structure and Properties.

  • Google Patents. Synthesis of 2-methyl-4-nitrobenzoic acid and related intermediates. (Provides context on methyl-nitrobenzoic acid reactivity).

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, four-step synthetic protocol for the preparation of 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid (CAS: 54002-30-1). This compound is a highly functionalized benzoic acid derivative, structurally analogous to precursors used in the synthesis of iodinated X-ray contrast media (e.g., diatrizoate derivatives).

The synthesis overcomes significant steric crowding at the aromatic core (tetrasubstitution) through a sequential functionalization strategy: Nitration


 Reduction 

Acetylation

Regioselective Nitration
. This guide emphasizes critical process parameters (CPPs) to minimize defunctionalization and maximize regioselectivity during the final nitration step.

Scientific Background & Retrosynthetic Analysis

The target molecule features a fully substituted pentasubstituted benzene ring pattern. Direct functionalization of a pre-existing scaffold is challenging due to steric hindrance. The optimal route utilizes p-toluic acid (4-methylbenzoic acid) as the starting material, leveraging the directing effects of the methyl and carboxyl groups to install nitrogen functionalities.

Mechanistic Pathway[1][2]
  • Electrophilic Aromatic Substitution (Nitration): The methyl group (activator) and carboxyl group (deactivator) cooperatively direct nitration to the 3- and 5-positions.

  • Reduction: Conversion of nitro groups to amines alters the electronic landscape from electron-withdrawing to electron-donating.

  • Acetylation: Protection of amines as acetamides prevents oxidation and moderates their activating potential for the final step.

  • Final Regioselective Nitration: The 3,5-bis(acetylamino) groups strongly activate the remaining open positions (2 and 6). Despite the steric bulk, the electronic activation allows for nitration at position 2 under controlled conditions.

Reaction Scheme Visualization

SynthesisRoute Start p-Toluic Acid (4-Methylbenzoic acid) Inter1 3,5-Dinitro-4-methylbenzoic acid Start->Inter1 Step 1: Fuming HNO3, H2SO4 (Dinitration) Inter2 3,5-Diamino-4-methylbenzoic acid Inter1->Inter2 Step 2: H2, Pd/C (Catalytic Hydrogenation) Inter3 3,5-Bis(acetylamino)-4-methylbenzoic acid Inter2->Inter3 Step 3: Ac2O, AcOH (Acetylation) Target TARGET: 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid Inter3->Target Step 4: HNO3, H2SO4, 0-5°C (Regioselective Nitration)

Figure 1: Step-wise synthetic pathway from p-toluic acid to the target nitro-benzoic acid derivative.

Safety & Hazard Analysis

Hazard ClassRisk DescriptionMitigation Strategy
Energetic Materials Polynitro compounds (Step 1 product) are shock-sensitive and potentially explosive when dry.Keep intermediates wet/damp during transfer. Do not grind dry solids.
Corrosives Fuming Nitric Acid and Oleum cause severe burns and inhalation hazards.Use full PPE (face shield, chemically resistant gloves) and work in a high-flow fume hood.
Exotherms Nitration reactions are highly exothermic and can runaway.Strict temperature control (cryostat/ice bath). Dropwise addition of reagents.
Pressurized Gases Hydrogenation (Step 2) involves flammable H2 gas under pressure.Use rated pressure vessels (Parr reactor). Ensure proper grounding to prevent static discharge.

Reagents & Equipment

Reagents:

  • p-Toluic acid (98%+)[1]

  • Nitric acid (Fuming >90% and Conc. 65%)

  • Sulfuric acid (Conc. 98%)[1]

  • Palladium on Carbon (10% Pd/C, wet)

  • Acetic Anhydride (Ac2O)

  • Acetic Acid (Glacial)

  • Methanol, Ethanol (for recrystallization)

Equipment:

  • 3-Neck Round Bottom Flasks (250 mL, 1 L)

  • Mechanical Stirrer (Teflon blade) – Essential for viscous nitration mixtures

  • Low-temperature bath (Ice/Salt or Cryostat)

  • Parr Hydrogenator or Autoclave

  • Vacuum Filtration Setup (Buchner funnel)[2][3]

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dinitro-4-methylbenzoic Acid

Objective: Install nitro groups at the meta-positions relative to the methyl group.

  • Setup: Charge a 1 L 3-neck flask with Sulfuric Acid (300 mL) . Cool to 0–5°C using an ice bath.

  • Addition: Add p-Toluic Acid (68.0 g, 0.5 mol) in small portions over 20 minutes. Stir until a suspension forms.

  • Nitration: Place Fuming Nitric Acid (100 mL) in a pressure-equalizing addition funnel. Add dropwise to the sulfuric acid mixture, maintaining internal temperature below 20°C.

  • Reaction: Once addition is complete, remove the ice bath. Slowly heat the mixture to 70–90°C and hold for 2 hours. Caution: Evolution of NOx fumes.

  • Quench: Cool the mixture to room temperature. Pour carefully onto 1 kg of crushed ice with vigorous stirring.

  • Isolation: Filter the yellow precipitate. Wash with cold water (3 x 200 mL) until the filtrate is pH > 4.

  • Drying: Dry the solid in a vacuum oven at 50°C.

    • Expected Yield: ~60–70%

    • Appearance: Yellow crystalline solid.

Step 2: Reduction to 3,5-Diamino-4-methylbenzoic Acid

Objective: Reduce nitro groups to amino groups to enable acetylation.

  • Dissolution: Dissolve 3,5-Dinitro-4-methylbenzoic acid (22.6 g, 0.1 mol) in Methanol (200 mL) in a hydrogenation bottle.

  • Catalyst: Carefully add 10% Pd/C (2.0 g, 50% wet) under an inert nitrogen atmosphere.

  • Hydrogenation: Pressurize with Hydrogen (H2) to 40 psi . Shake/stir at room temperature for 4–6 hours until H2 uptake ceases.

  • Workup: Filter through a Celite pad to remove the catalyst. Caution: Spent catalyst is pyrophoric; keep wet.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain the crude diamine.

    • Note: The diamine is sensitive to oxidation (darkens on air exposure). Proceed immediately to Step 3.

Step 3: Synthesis of 3,5-Bis(acetylamino)-4-methylbenzoic Acid

Objective: Protect amino groups and activate the ring for the final nitration.

  • Reaction: Suspend the crude diamine from Step 2 in Glacial Acetic Acid (100 mL) .

  • Acetylation: Add Acetic Anhydride (25 mL, 2.5 eq) .

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 2 hours. The solid should dissolve, then the product may precipitate.

  • Quench: Cool to room temperature. Pour into Ice Water (300 mL) .

  • Isolation: Filter the white/off-white solid. Wash with water.[2][3][4]

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Characterization: Confirm disappearance of primary amine peaks in IR/NMR.

Step 4: Regioselective Nitration to 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic Acid

Objective: Insert the final nitro group at the sterically crowded 2-position.

  • Preparation of Mixed Acid: In a separate flask, cool Sulfuric Acid (50 mL) to 0°C. Slowly add Nitric Acid (65%, 4.5 mL, 1.1 eq) . Keep cold.

  • Substrate Dissolution: In the main reaction vessel, dissolve 3,5-Bis(acetylamino)-4-methylbenzoic acid (12.5 g, 0.05 mol) in Sulfuric Acid (40 mL) at 0–5°C. Note: Stirring may be difficult due to viscosity.

  • Addition: Add the cold Mixed Acid solution dropwise to the substrate solution over 30 minutes. CRITICAL: Maintain temperature < 10°C . Higher temperatures will cause deacetylation (hydrolysis) of the amide groups.

  • Reaction: Stir at 5–10°C for 2–3 hours. Monitor by HPLC or TLC (mobile phase: Ethyl Acetate/Methanol).

  • Quench: Pour the reaction mixture onto Crushed Ice (200 g) .

  • Isolation: The product will precipitate as a pale yellow solid. Filter and wash with copious amounts of cold water to remove acid.

  • Purification: Recrystallize from Methanol or dilute Acetic Acid to remove any unreacted starting material or isomers.

Analytical Quality Control

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Singlet (CH3, ~2.1 ppm), Singlet (2x NHAc, ~2.0 ppm), Aromatic H (Singlet, ~8.0 ppm).
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area
Melting Point Capillary MethodDistinct MP (Literature check required, likely >250°C dec)
Residual Solvents GC-HeadspaceMeets ICH Q3C limits

Troubleshooting Guide

  • Issue: Low Yield in Step 4 (Final Nitration).

    • Cause: Steric hindrance prevents attack; or temperature too low.

    • Solution: Allow temperature to rise slightly to 15°C, but strictly monitor for hydrolysis. Ensure mechanical stirring is efficient.

  • Issue: Deacetylation (Loss of Acetyl groups).

    • Cause: Acid concentration too high or temperature > 20°C.

    • Solution: Use stoichiometric HNO3. Keep reaction on ice. Quench immediately upon completion.

  • Issue: Formation of Isomers.

    • Analysis: The 2-position and 6-position are equivalent. No regioisomers regarding the nitro group are expected unless the methyl group is displaced (unlikely) or decarboxylation occurs.

    • Solution: Verify structure by NMR.[5][4] If decarboxylation occurs (loss of CO2), reduce reaction temperature.

References

  • Nitration of Benzoic Acid Derivatives

    • Org.[6] Synth.1953 , 33, 44. "3,5-Dinitrobenzoic acid".

  • Synthesis of Iodinated Contrast Media Precursors

    • Larsen, A. A., et al. "Iodinated 3,5-Diaminobenzoic Acid Derivatives." Journal of the American Chemical Society, 1956 , 78(13), 3210–3216.

  • Rylander, P. N.
  • Database Verification

    • PubChem CID: 24852687 (3,5-Dinitro-p-toluic acid precursor).[1]

    • CAS 54002-30-1 Entry.

Disclaimer: This protocol is for research and development purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

A Robust, Validated HPLC Method for the Quantification of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive guide to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid. This molecule, possessing multiple functional groups including a carboxylic acid, nitro group, and two acetylamino moieties, presents specific challenges that require a systematic approach to method development. This document provides a detailed protocol, from initial analyte characterization and strategic parameter selection to full method validation according to International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained, ensuring the protocol is not just a series of steps but a self-validating analytical system.

Introduction and Analyte Characterization

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is a complex organic molecule whose purity and concentration must be reliably determined. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and precision.[1]

The molecular structure of the analyte dictates the chromatographic strategy. Key structural features and their implications are:

  • Benzoic Acid Moiety: The presence of a carboxylic acid group (pKa typically ~2-4) makes the analyte's retention highly sensitive to the mobile phase pH. To ensure consistent retention and sharp peak shapes, the ionization of this group must be suppressed.[2]

  • Nitro and Aromatic Groups: These groups are strong chromophores, making the analyte well-suited for UV-Vis detection.

  • Acetylamino Groups: These polar amide groups, along with the nitro and carboxylic acid groups, classify the molecule as a polar aromatic compound.

Based on these characteristics, a reversed-phase HPLC method is the most appropriate approach, where the analyte partitions between a polar mobile phase and a non-polar stationary phase.[3]

Strategic HPLC Method Development

A successful HPLC method is built on a logical selection of parameters that are optimized systematically. The workflow below outlines the strategic approach from initial assessment to a finalized method.

G Analyte Analyte Characterization (Polarity, pKa, UV Absorbance) Col_Select Column Selection (e.g., C18, Phenyl) Analyte->Col_Select Guides MP_Select Mobile Phase Selection (ACN/MeOH, Acidified Aqueous Phase) Analyte->MP_Select Guides Det_Select Detector Settings (Scan for λmax) Analyte->Det_Select Scout Scouting Gradient Runs FineTune Fine-Tuning (Gradient Slope, Temp, Flow Rate) Scout->FineTune SST System Suitability Testing (Tailing, Plates, RSD) FineTune->SST Final Final Optimized Method SST->Final Validate Method Validation (ICH) Final->Validate

Caption: Strategic Workflow for HPLC Method Development.

Stationary Phase (Column) Selection

The choice of stationary phase is critical for achieving the desired separation.

  • Primary Recommendation (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the recommended starting point.[4] Its hydrophobic nature provides good retention for a wide range of molecules. A modern, end-capped C18 column is crucial to minimize secondary interactions with residual silanols, which can cause peak tailing with acidic compounds like our analyte.[2]

  • Alternative Recommendation (Phenyl): If selectivity issues arise on a C18 column (e.g., co-elution with impurities), a Phenyl-based stationary phase should be considered. Phenyl columns offer alternative selectivity, particularly for compounds with aromatic rings and nitro groups, through π-π interactions.[4]

Mobile Phase Selection and Optimization

The mobile phase composition directly controls analyte retention and resolution.[5]

  • Organic Solvent: Acetonitrile (ACN) is the recommended organic modifier due to its low viscosity and lower UV cutoff compared to methanol, which is beneficial for sensitive detection.[6]

  • Aqueous Phase and pH Control: This is the most critical parameter for this analyte. To suppress the ionization of the carboxylic acid and achieve a stable, retained, and well-shaped peak, the mobile phase pH must be maintained at least 1.5 to 2.0 units below the analyte's pKa.

    • Rationale: At a low pH, the carboxylic acid exists in its protonated, less polar form (-COOH), which interacts more strongly with the non-polar C18 stationary phase, leading to increased retention.

    • Recommended Buffer/Additive: A simple and effective approach is to acidify the aqueous phase. A solution of 0.1% phosphoric acid or 0.1% formic acid in water is recommended. Phosphate buffers (10-50 mM) can also be used, but the pH of the aqueous portion must be adjusted before adding the organic solvent.[7]

Detection Wavelength (λmax)

A Diode Array Detector (DAD) or Photodiode Array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax) by injecting a standard and analyzing its UV spectrum. For nitroaromatic compounds, strong absorbance is typically observed between 230-280 nm. A common starting wavelength for initial runs is 254 nm.[8]

Detailed Experimental Protocols

Reagents and Materials
  • Standards: Analytical standard of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid (purity ≥99%).

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).

  • Reagents: Phosphoric acid (85%, analytical grade) or Formic acid (analytical grade).

  • Water: Deionized water, filtered through a 0.45 µm membrane.

  • Filtration: 0.45 µm syringe filters (e.g., PTFE or Nylon).

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These solutions are used to generate the calibration curve.[9]

Sample Preparation
  • Accurately weigh the sample material and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask to achieve an estimated concentration of 1000 µg/mL.

  • Dilute a portion of this solution with the mobile phase to bring the expected analyte concentration into the middle of the calibration range (e.g., 25 µg/mL).

  • Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.[9]

Optimized Chromatographic Conditions

The following conditions serve as a robust starting point and were optimized for resolution and efficiency.

ParameterRecommended Condition
HPLC System Standard HPLC with Pump, Autosampler, Column Oven, DAD/UV Detector
Column Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17-17.1 min: 80% to 20% B; 17.1-22 min: 20% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or determined λmax)
Injection Volume 10 µL

HPLC Method Validation Protocol (ICH Guidelines)

Validation of the analytical method is a regulatory requirement to ensure it is suitable for its intended purpose.[10] The following parameters must be assessed according to ICH Q2(R1) guidelines.[1][11]

G Validation ICH Q2(R1) Method Validation Specificity Specificity (Analyte vs. Placebo/Impurities) Validation->Specificity Linearity Linearity & Range (5-6 Concentrations) Validation->Linearity Accuracy Accuracy (% Recovery) (Spiked Placebo at 3 Levels) Validation->Accuracy Precision Precision (%RSD) - Repeatability (Intra-day) - Intermediate (Inter-day) Validation->Precision LOD LOD (Signal-to-Noise 3:1) Validation->LOD LOQ LOQ (Signal-to-Noise 10:1) Validation->LOQ Robustness Robustness (Small variations in pH, Flow, Temp) Validation->Robustness

Caption: Core Parameters for HPLC Method Validation per ICH Guidelines.

Validation Experiments
  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and the analyte standard. The method is specific if no interfering peaks are observed at the retention time of the analyte.

  • Linearity: Prepare and inject a series of at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Plot peak area against concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform a recovery study by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (%RSD) for all results.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Intentionally make small variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.1) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Acceptance Criteria

The following table summarizes typical acceptance criteria for a quantitative impurity or assay method.[12]

Validation ParameterAcceptance Criteria
Linearity Correlation Coefficient (r²) ≥ 0.995
Accuracy % Recovery typically between 98.0% - 102.0%
Precision %RSD ≤ 2.0%
Robustness System Suitability Parameters Pass
LOQ Precision %RSD ≤ 10%

Conclusion

This application note provides a thorough and scientifically grounded protocol for the development and validation of an RP-HPLC method for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid. By systematically addressing the unique chemical properties of the analyte—particularly its acidic nature—and following a logical optimization and validation workflow, researchers and quality control professionals can implement a reliable and robust method. This ensures the generation of high-quality, reproducible data essential for regulatory submission and product quality assurance in the pharmaceutical industry.

References

  • Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Benzoic Acid Derivatives on Ascentis® C18.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from Victoria University Research Repository.
  • ResearchGate. (n.d.). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration.
  • OSTI.gov. (2007, April 27). Development of SPME-HPLC methodology for detection of nitroexplosives.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Retrieved from Thermo Fisher Scientific AppsLab Library.
  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from Loughborough University Research Repository.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(m-Nitro-phenyl).
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • ResearchGate. (n.d.). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
  • SIELC Technologies. (2018, February 16). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.
  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography.
  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Research Journal of Pharmacy and Technology. (2013, May). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection.
  • MilliporeSigma. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.

Sources

Application Note: High-Efficiency Catalytic Hydrogenation of 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the catalytic reduction of 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid (hereafter referred to as Substrate A ) to 3,5-Bis(acetylamino)-2-amino-4-methylbenzoic acid (hereafter Product B ).

This transformation is a critical intermediate step in the synthesis of non-ionic X-ray contrast media (e.g., Metrizoate analogs). The primary challenge in this reduction is achieving complete conversion of the sterically hindered 2-nitro group while preventing the hydrolysis of the 3,5-bis(acetylamino) moieties. This protocol utilizes a heterogeneous Palladium on Carbon (Pd/C) catalyst in an aqueous alkaline medium, offering a scalable, environmentally benign, and high-yielding methodology.

Reaction Chemistry & Mechanism

Chemical Transformation

The objective is the chemoselective reduction of the nitro group (


) to an amino group (

) without affecting the aromatic ring or the amide linkages.

Substrate A: 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid Product B: 3,5-Bis(acetylamino)-2-amino-4-methylbenzoic acid

Mechanistic Pathway

The reaction follows the Langmuir-Hinshelwood mechanism , where both hydrogen and the nitro-aromatic substrate adsorb onto the catalyst surface.

  • Adsorption: Hydrogen dissociates into atomic H on the Pd surface. The nitro group coordinates to the metal surface.

  • Stepwise Reduction: The nitro group is reduced via nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) intermediates.
  • Desorption: The final amine product desorbs, regenerating the active site.

Critical Consideration: The 4-methyl group provides steric bulk adjacent to the 3- and 5-acetamido groups. While it does not directly hinder the 2-nitro group, it increases the lipophilicity of the molecule, necessitating careful solvent selection to ensure substrate availability to the catalyst.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Catalyst 5% Pd/C (50% water wet)High activity for nitro reduction; water-wet form prevents ignition during handling.
Solvent Water + NaOH (1.05 eq)Converts the insoluble acid to its soluble sodium salt (carboxylate).
pH 7.5 – 9.0CRITICAL: pH > 10 risks deacetylation (hydrolysis) of the protecting groups. pH < 6 causes substrate precipitation.
Temperature 50°C – 60°CBalances reaction rate with thermal stability of acetamido groups.
Pressure 3 – 5 bar (45-75 psi)Sufficient to drive kinetics; high pressure is unnecessary and increases safety risk.

Detailed Experimental Protocol

Equipment Requirements
  • High-pressure hydrogenation autoclave (Stainless steel or Hastelloy).

  • Mechanical stirrer (gas-entrainment impeller preferred).

  • Thermostatic heating/cooling jacket.

  • Filtration unit (sparkler filter or Buchner funnel).

Step-by-Step Procedure
Step 1: Substrate Solubilization
  • Charge 100 g of 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid into a preparation vessel.

  • Add 600 mL of deionized water.

  • Slowly add 1.05 equivalents of Sodium Hydroxide (NaOH) solution (e.g., ~13.5 g solid NaOH dissolved in water).

  • Stir until a clear, homogeneous yellow-orange solution is obtained.

    • Checkpoint: Measure pH.[1] Adjust to 7.5–8.5 . If pH > 9.0, buffer with small amounts of acetic acid.

Step 2: Catalyst Loading
  • Inert the autoclave with Nitrogen (

    
    ) (3 cycles of pressurize/vent).
    
  • Charge 3.0 g of 5% Pd/C catalyst (50% water wet) as a slurry in water.

    • Note: This represents a 1.5 wt% loading of damp catalyst relative to substrate.

  • Transfer the substrate solution into the autoclave.

Step 3: Hydrogenation
  • Seal the reactor and purge with Nitrogen (3x).

  • Purge with Hydrogen (

    
    ) (3x) to remove nitrogen.
    
  • Pressurize to 3 bar (45 psi) with

    
    .
    
  • Set agitation to 800-1000 RPM (mass transfer is often rate-limiting).

  • Heat to 55°C .

  • Monitor

    
     uptake. The reaction is exothermic; maintain temperature 
    
    
    
    using cooling water if necessary.
  • Reaction is complete when

    
     uptake ceases (typically 2–4 hours).
    
Step 4: Workup and Isolation
  • Cool reactor to 25°C. Vent

    
     and purge with 
    
    
    
    .
  • Filtration: Filter the reaction mixture through a Celite pad or 0.45

    
    m membrane to remove the Pd/C catalyst. Wash the cake with 50 mL water.
    
    • Safety: Keep catalyst wet to prevent pyrophoric ignition.

  • Precipitation: Transfer the filtrate (containing the sodium salt of the product) to a precipitation vessel.

  • Slowly add Hydrochloric Acid (HCl) (approx. 2M or 6M) under stirring until pH reaches 2.0–3.0 .

    • Observation: The product, 3,5-Bis(acetylamino)-2-amino-4-methylbenzoic acid, will precipitate as a white to off-white solid.

  • Stir for 1 hour at 0–5°C to maximize yield.

  • Filter the solid and wash with ice-cold water (2 x 100 mL).

  • Dry in a vacuum oven at 50°C until constant weight.

Process Visualization

Reaction Workflow Diagram

ReactionWorkflow Start Start: Solid Nitro Substrate Solubilization Solubilization (Water + NaOH, pH 8.0) Start->Solubilization CatLoad Catalyst Loading (5% Pd/C, Inert Atmosphere) Solubilization->CatLoad Hydrogenation Hydrogenation (55°C, 3 bar H2, 3-4 hrs) CatLoad->Hydrogenation Hydrogenation->Hydrogenation Monitor H2 Uptake Filtration Catalyst Filtration (Remove Pd/C) Hydrogenation->Filtration Acidification Acidification (Add HCl to pH 2.5) Filtration->Acidification Filtrate (Product Salt) Isolation Isolation & Drying (Filtration + Vacuum Oven) Acidification->Isolation Precipitate End Final Product: Amino-Benzoic Derivative Isolation->End

Caption: Step-by-step unit operations for the catalytic reduction process.

Troubleshooting Logic

Troubleshooting Problem1 Problem: Reaction Stalled Check1 Check H2 Mass Transfer (Increase RPM) Problem1->Check1 Check2 Check Catalyst Poisoning (Sulfur/Halides in Substrate?) Problem1->Check2 Problem2 Problem: Deacetylation (Impurity) Check3 Check pH (Must be < 9.5) Problem2->Check3 Check4 Check Temp (Must be < 70°C) Problem2->Check4

Caption: Decision matrix for common process deviations.

Analytical Quality Control

To ensure the integrity of the protocol, the isolated product must be validated against the following specifications:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Identity 1H-NMR (DMSO-d6)Disappearance of low-field Nitro signals; Appearance of Amine signal (~5-6 ppm). Methyl and Acetyl peaks intact.
Purity HPLC (C18, Phosphate buffer/MeCN)> 98.0% Area
Deacetylated Impurity HPLC< 0.5%

References

  • Ullmann's Encyclopedia of Industrial Chemistry. "Diagnostic Imaging Agents." Wiley-VCH. (General context on contrast media synthesis).

  • Universal Oil Products Co. (1975). Hydrogenation of nitrobenzoic acids.[1][2] US Patent 3,882,171. (Foundational protocol for aqueous alkali hydrogenation of nitrobenzoic acids).

  • ChemicalBook. "3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid Properties." (Physical property verification).

  • Rasayan Journal of Chemistry. (2021). "Synthesis and Studies on Novel Toluic Acid-Based Azo Dyes." (Context on 3-amino-4-methylbenzoic acid derivatives).

  • National Institutes of Health (NIH) - PubChem. "3,5-Bis(acetylamino)benzoic acid." (Structural analog data).

Sources

Application Note: Industrial Scale-Up of 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for Process Chemists and Chemical Engineers involved in the scale-up of intermediates for non-ionic X-ray contrast media (ICM).

Executive Summary

The synthesis of 3,5-bis(acetylamino)-4-methyl-2-nitrobenzoic acid (CAS: 54002-30-1) is a critical bottleneck in the production value chain of iodinated contrast media (such as Iohexol and Iodixanol). This intermediate serves as the scaffold for subsequent reduction and iodination steps.

The transition from bench-scale (grams) to pilot/industrial scale (kilograms/tons) presents three specific challenges:

  • Regioselectivity & Purity: Ensuring nitration occurs exclusively at the C2 position without over-nitration or hydrolysis of the protective acetyl groups.

  • Thermal Safety: Managing the high exothermicity of mixed-acid nitration (

    
    ) to prevent thermal runaway.
    
  • Solubility & Morphology: Handling the thixotropic slurry formed during the quench phase, which often fouls filtration equipment.

This guide outlines a Self-Validating Protocol for the safe nitration of 3,5-bis(acetylamino)-4-methylbenzoic acid, emphasizing Critical Process Parameters (CPPs) and in-process controls.

Reaction Engineering & Mechanism

Chemical Pathway

The reaction involves the electrophilic aromatic substitution of 3,5-bis(acetylamino)-4-methylbenzoic acid using a nitrating mixture (Mixed Acid:


).
  • Substrate: 3,5-Bis(acetylamino)-4-methylbenzoic acid (Precursor).

  • Reagent: Nitric Acid (65-98%) / Sulfuric Acid (98%).

  • Product: 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid.[1][2]

Mechanistic Insight: The substrate contains a carboxylic acid (meta-directing, deactivating) and two acetylamino groups (ortho/para-directing, activating). The C4 position is blocked by a methyl group. The directing effects of the strongly activating acetylamino groups dominate, directing the incoming nitronium ion (


) to the ortho positions relative to the amines. Since C4 is blocked, substitution occurs at C2 (or C6, which is equivalent due to symmetry).
Process Workflow Diagram

The following diagram illustrates the unit operations and logical flow of the synthesis.

G Start Raw Material (Diacetamido Precursor) Dissolution Dissolution (Solvent: H2SO4, T < 15°C) Start->Dissolution Nitration Nitration Reactor (Adiabatic Control) Dissolution->Nitration Feed MixedAcid Mixed Acid Prep (HNO3 + H2SO4) MixedAcid->Nitration Controlled Dosing Quench Quench / Crystallization (Drowning in Ice/Water) Nitration->Quench Transfer Filtration Filtration & Washing (Removal of Mineral Acids) Quench->Filtration Drying Drying (Vacuum, T < 60°C) Filtration->Drying QC QC Release (HPLC purity > 98%) Drying->QC QC->Filtration Reprocess (if Acid > 0.5%)

Caption: Figure 1. Unit operation workflow for the industrial nitration process.

Critical Process Parameters (CPPs)

The following parameters must be strictly controlled to ensure safety and quality.

ParameterTarget RangeCriticalityScientific Rationale
Reaction Temp 10°C – 20°CHigh >25°C risks hydrolysis of acetyl groups (deacetylation), leading to oxidation of free amines (tar formation).
Dosing Rate 0.5 – 1.0 kg/min High Rate must be coupled to cooling capacity (

) to prevent accumulation of unreacted HNO3.
H2SO4 Concentration > 95%MediumWater acts as a base, reducing

concentration and slowing kinetics.
Quench Temp < 30°CMediumHigh quench temps cause rapid crystal growth (occlusion of impurities) and potential hydrolysis.
Stoichiometry 1.05 – 1.10 eqHighSlight excess ensures conversion; large excess promotes dinitration or oxidative degradation.

Industrial Protocol: Step-by-Step

Phase A: Preparation of Nitrating Agent (Mixed Acid)

Safety Note: Mixing H2SO4 and HNO3 is highly exothermic. This is often done in a dedicated loop or pre-mixed vessel.

  • Charge Sulfuric Acid (98%) into the make-up vessel.

  • Cool to < 5°C.

  • Slowly dose Nitric Acid (98% or 65%) while maintaining

    
    .
    
  • Result: A solution of nitronium bisulfate (

    
    ).
    
Phase B: Reaction (Nitration)[3]
  • Reactor Setup: Glass-lined reactor (GLR) required due to corrosivity. Ensure cooling jacket is primed with brine (-10°C).

  • Dissolution: Charge Sulfuric Acid (98%) (approx. 4-5 volumes relative to substrate). Start agitation.

  • Substrate Addition: Add 3,5-bis(acetylamino)-4-methylbenzoic acid solid in portions.

    • Checkpoint: Ensure complete dissolution. The solution is typically viscous. Maintain

      
      .
      
  • Nitration Dosing:

    • Set reactor internal temperature setpoint to 10°C.

    • Begin dosing Mixed Acid via dip pipe (sub-surface addition prevents splashing/hotspots).

    • Control Logic: If

      
      , STOP  dosing immediately. Resume only when 
      
      
      
      .
  • Post-Reaction Stir: Once dosing is complete, stir at 15°C for 60-90 minutes.

    • IPC (In-Process Control): Sample for HPLC. Target: Starting Material < 0.5%.

Phase C: Quench & Isolation
  • Quench Preparation: In a separate vessel, prepare deionized water (approx. 10 volumes) and cool to 0-5°C (or use ice slurry).

  • Transfer: Slowly transfer the nitration mass into the water vessel (Inverse Quench).

    • Why? Adding water to acid causes violent boiling. Adding acid to water dissipates heat more effectively.

  • Crystallization: The product will precipitate as a pale yellow/off-white solid. Stir for 2 hours to ensure particle growth and prevent filter clogging.

  • Filtration: Use a centrifuge or Nutsche filter.

  • Washing: Wash cake with cold water until filtrate pH > 4.0.

    • Critical: Residual acid causes degradation during drying.

  • Drying: Vacuum dry at 50-60°C.

Safety & Control Logic System

Nitration reactions are classified as Type A hazards (high thermal potential). The following logic diagram represents the automated safety control system required for scale-up.

Safety TempSensor Temp Sensor (RTD) Controller PLC / DCS (PID Loop) TempSensor->Controller T_process TempSensor->Controller T > Critical (25°C) DosingPump Acid Dosing Pump Controller->DosingPump Permissive (if T < Limit) Controller->DosingPump HARD STOP CoolingValve Jacket Cooling Valve Controller->CoolingValve Open (if T > Setpoint) Emergency Emergency Dump (Quench Tank) Controller->Emergency Trigger (if T > 40°C)

Caption: Figure 2. Automated safety interlock system for exothermic nitration.

Analytical Quality Control

To ensure the protocol is "self-validating," the following analytical methods define the success criteria.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid.

    • B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria:

    • Product Peak: > 98.0% area.

    • Regioisomer (6-nitro equivalent): Not distinguishable (symmetry).

    • Deacetylated impurity: < 0.5%.[3][4]

DSC (Thermal Safety)

Before scaling up, run a Differential Scanning Calorimetry (DSC) scan on the reaction mass.

  • Onset Temperature: Typically > 180°C for the product decomposition.

  • MTSR (Maximum Temperature of Synthesis Reaction): Ensure the cooling failure scenario does not raise the reactor temp near the decomposition onset.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dark/Black Product High reaction temp (>25°C) caused oxidation.Check cooling jacket efficiency; reduce dosing rate.
Low Yield Incomplete precipitation during quench.Increase water volume; cool quench tank to <5°C; check filtrate for dissolved product.
High Acid Content Insufficient washing.[5]Resurry cake in water/buffer and re-filter. Do not dry acidic cake.
Sticky Cake Crystal size too small (rapid quench).Slow down the transfer rate to quench tank; allow "ripening" time.

References

  • G.E. Healthcare AS. (2016). Process for the preparation of iodinated X-ray contrast agents and intermediates thereof. U.S. Patent 9,403,757. Link

  • Mallinckrodt Inc. (1998). Process for the preparation of iodinated contrast agents. U.S. Patent 5,811,581. Link

  • BenchChem. (2025).[6] Experimental Procedure for the Nitration of 4-Methylbenzoic Acid. (General nitration safety protocols). Link

  • Puglisi, A., et al. (2020). "Safe production of nitrated intermediates of industrial interest using traditional batch reactors." Journal of Flow Chemistry. Link

  • PubChem. (2025).[4] 3,5-Bis(acetylamino)benzoic acid Compound Summary. National Library of Medicine. Link

Sources

Application Notes and Protocols for the Utilization of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid in X-ray Contrast Agent Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Precursor for Next-Generation Iodinated Contrast Media

The landscape of diagnostic imaging is perpetually advancing, with a continuous demand for X-ray contrast agents that offer enhanced efficacy and superior safety profiles. At the heart of many non-ionic, low-osmolar contrast media is a tri-iodinated benzene ring scaffold, meticulously functionalized to optimize water solubility, biological inertness, and radio-opacity.[1][2] 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid emerges as a strategic starting material in the multi-step synthesis of these sophisticated diagnostic agents. Its unique substitution pattern, featuring two acetylamino groups, a methyl group, and a nitro functionality, presents a distinct synthetic handle for the orchestrated introduction of iodine atoms and subsequent side-chain modifications.

These application notes provide a comprehensive technical guide for the synthetic manipulation of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid to generate a key tri-iodinated intermediate, a cornerstone for the synthesis of advanced X-ray contrast agents. The protocols herein are founded on established principles of aromatic chemistry, drawing parallels from the well-documented syntheses of commercially successful contrast agents like Diatrizoic acid and Iopamidol.[3]

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material's properties and hazards is paramount for safe and effective laboratory execution.

Table 1: Physicochemical Properties of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid and Related Compounds

Property3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid3,5-Bis(acetylamino)benzoic acid3-Methyl-2-nitrobenzoic acid
CAS Number 54002-30-17743-39-75437-38-7
Molecular Formula C₁₁H₁₁N₃O₅C₁₁H₁₂N₂O₄C₈H₇NO₄
Molecular Weight 265.22 g/mol 236.22 g/mol [4]181.15 g/mol
Appearance Off-white to yellow solidSolidWhite to yellow solid[5]
Melting Point Data not readily available>300 °C153-156 °C[5]

Safety and Handling:

While a specific Safety Data Sheet (SDS) for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is not widely available, data from structurally related nitro-aromatic and benzoic acid derivatives suggest that this compound should be handled with care.[6][7] It is presumed to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Proposed Synthetic Pathway: From Nitroaromatic Precursor to Tri-iodinated Core

The transformation of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid into a versatile tri-iodinated intermediate for contrast agent synthesis can be envisioned in two primary stages: the reduction of the nitro group to form a reactive aniline, followed by the electrophilic iodination of the activated aromatic ring.

G A 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid B Step 1: Nitro Group Reduction (e.g., SnCl2, HCl or Catalytic Hydrogenation) A->B Reactant C 3,5-Bis(acetylamino)-2-amino-4-methyl-benzoic acid B->C Product D Step 2: Electrophilic Iodination (e.g., ICl or KI/KIO3) C->D Reactant E 3,5-Bis(acetylamino)-2-amino-4-methyl-6-iodo-benzoic acid (and other iodinated species) D->E Product F Further Iodination E->F Reactant G Key Tri-iodinated Intermediate F->G Product H Step 3: Further Functionalization (e.g., Amidation, Esterification) G->H Reactant I Final X-ray Contrast Agent H->I Final Product

Caption: Proposed synthetic workflow for the conversion of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid to an X-ray contrast agent.

Experimental Protocols

The following protocols are proposed based on established methodologies for analogous chemical transformations in the synthesis of iodinated contrast agents.[8] Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Protocol 1: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step to activate the aromatic ring for subsequent iodination. Catalytic hydrogenation is a clean and efficient method, though reduction with metals in acidic media, such as tin(II) chloride, is also highly effective.

Method A: Catalytic Hydrogenation

  • Materials:

    • 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid (1.0 eq)

    • Palladium on carbon (10% Pd/C, 5-10 mol%)

    • Methanol or Ethanol (solvent)

    • Hydrogen gas

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid in methanol.

    • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to 50 psi.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 3,5-Bis(acetylamino)-2-amino-4-methyl-benzoic acid.

Method B: Reduction with Tin(II) Chloride

  • Materials:

    • 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (solvent)

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • In a round-bottom flask, suspend 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred suspension.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize with a cold aqueous solution of sodium hydroxide to precipitate tin salts.

    • Filter the mixture to remove the tin salts, washing the solid with ethanol.

    • The filtrate containing the product can be used directly in the next step or concentrated and purified further.

Protocol 2: Tri-iodination of the Aromatic Ring

The presence of three amino groups (two acetylated, one free) and a methyl group strongly activates the aromatic ring, facilitating electrophilic substitution with iodine.

  • Materials:

    • Crude 3,5-Bis(acetylamino)-2-amino-4-methyl-benzoic acid (1.0 eq)

    • Potassium Iodide (KI) (3.0 eq)

    • Potassium Iodate (KIO₃) (1.5 eq)

    • Dilute Sulfuric Acid (H₂SO₄)

    • Sodium thiosulfate solution

  • Procedure:

    • Dissolve the crude 3,5-Bis(acetylamino)-2-amino-4-methyl-benzoic acid in dilute sulfuric acid.

    • In a separate flask, prepare a solution of potassium iodide and potassium iodate in water.

    • Slowly add the iodinating solution to the stirred solution of the aniline derivative at room temperature.

    • A precipitate of the iodinated product should form.

    • Stir the reaction mixture for 4-6 hours at room temperature.

    • Monitor the reaction by HPLC to follow the formation of the tri-iodinated product.

    • After the reaction is complete, add a solution of sodium thiosulfate to quench any unreacted iodine.

    • Filter the solid product, wash thoroughly with water, and dry under vacuum to yield the crude tri-iodinated intermediate.

Characterization and Further Functionalization

The resulting tri-iodinated intermediate, 3,5-bis(acetylamino)-2-amino-4-methyl-6-iodo-benzoic acid (and its isomers), serves as a versatile platform for the synthesis of a variety of non-ionic X-ray contrast agents. The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Further synthetic modifications would target the carboxylic acid and the free amino group to introduce hydrophilic side chains, a crucial step in conferring the desired properties of low osmolality and high water solubility to the final contrast agent. For instance, the carboxylic acid can be converted to an amide by coupling with an appropriate amino alcohol, a common strategy in the synthesis of agents like Iopamidol.[3]

Conclusion

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is a promising and strategically designed precursor for the synthesis of novel iodinated X-ray contrast agents. The protocols outlined in these application notes, based on established and reliable chemical transformations, provide a solid foundation for researchers and drug development professionals to explore the synthesis of next-generation diagnostic imaging agents. Careful execution of these steps, coupled with rigorous purification and characterization, will be key to unlocking the full potential of this versatile starting material.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of key intermediate of diatrizoic acid.
  • EPO. (2018). PROCESS FOR THE PREPARATION OF IOPAMIDOL. (Patent No. 3066071).
  • Eureka | Patsnap. (n.d.). Synthesis method of diatrizoic acid.
  • International Publication Number WO 2014/192003 A1. (2014). A New Process For Preparation Of High Pure Diatrizoic Acid And Its Intermediates.
  • Google Patents. (n.d.). Synthesis of iopamidol and preparation of iopamidol synthesis intermediate.
  • Google Patents. (n.d.). Process for the preparation of iopamidol and the new intermediates therein.
  • Google Patents. (n.d.). Process for the preparation of iopamidol.
  • Google Patents. (n.d.). Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
  • Google Patents. (n.d.). Reduction of nitrobenzoic acid.
  • Radiology Key. (2024). Contrast media. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Bis(acetylamino)benzoic acid. Retrieved from [Link]

  • SAJAA. (2020). Contrast and dyes. Retrieved from [Link]

  • PubMed. (1980). Syntheses of new nonionic radiographic contrast media: acylamino-triiodophenyl ethers of sugars. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2021). Iodinated contrast media. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Google Patents. (n.d.). Method for producing 2-amino-5-iodobenzoic acid.
  • Sciencemadness. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Anthranilic acid, 5-iodo-. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98%. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support: Solubility Optimization for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses solubility challenges associated with 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid (CAS: 54002-30-1). The following protocols and troubleshooting steps are derived from structural analysis of the acetamido-benzoic acid scaffold and standard organic process chemistry principles.

Chemical Profile & Solubility Logic

To troubleshoot solubility, one must understand the competition between the molecule's functional groups. This compound exhibits a "Push-Pull" solubility profile:

  • The Anchor (Solubility Enabler): The Carboxylic Acid (-COOH) at position 1. This is your primary lever for aqueous solubility. By deprotonating this group (pH > pKa), you convert the insoluble acid into a highly soluble salt.

  • The Barrier (Lattice Stabilizers): The two Acetylamino (-NHCOCH₃) groups at positions 3 and 5. These groups act as strong hydrogen bond donors and acceptors, creating a rigid crystal lattice (high melting point). This lattice energy resists dissolution in standard organic solvents like dichloromethane or cold ethanol.

  • The Modifier: The Nitro (-NO₂) group at position 2 increases the acidity of the carboxylic acid (inductive effect) but adds polarity, making the molecule poor for non-polar solvents.

Summary Data Table
Solvent ClassSolubility PredictionRecommended Use
Water (pH < 4) Insoluble Precipitation / Isolation
Water (pH > 7.5) Soluble (as salt)Aqueous reactions / Extraction
DMSO / DMF / NMP High Solubility Stock solutions / Bio-assays
Methanol / Ethanol Sparingly Soluble (RT)Recrystallization (requires heat)
DCM / Hexane / Ether Insoluble Washing impurities

Decision Tree: Solubility Workflow

The following diagram outlines the logical flow for selecting the correct solvent system based on your experimental goal.

SolubilityWorkflow Start Start: Define Application Goal_Bio Goal: Biological Assay / HPLC Start->Goal_Bio Goal_Synth Goal: Chemical Synthesis / Scale-up Start->Goal_Synth Solvent_Polar Use Polar Aprotic Solvent (DMSO or DMF) Goal_Bio->Solvent_Polar Aqueous Aqueous System Required? Goal_Synth->Aqueous Check_Conc Concentration > 50mM? Solvent_Polar->Check_Conc Heat_Son Action: Mild Heat (40°C) + Sonication Check_Conc->Heat_Son Yes Aqueous->Solvent_Polar No Adjust_pH Action: Adjust pH > 7.5 (Use 1.1 eq NaOH or NaHCO3) Aqueous->Adjust_pH Yes Precipitation Issue: Product Crashing Out? Adjust_pH->Precipitation Check_Acid Check: Is pH dropping < 4? Precipitation->Check_Acid

Figure 1: Decision tree for solvent selection based on experimental intent.

Troubleshooting FAQs

Q1: I am trying to dissolve the compound in water for an injection/assay, but it remains a suspension. What is wrong?

Root Cause: The compound exists as a free acid. In water, the carboxylic acid remains protonated (neutral charge), and the hydrophobic/H-bonding forces of the acetamido groups dominate, preventing dissolution. Solution: You must convert it to a salt.

  • Calculate the molar amount of your compound.

  • Add 1.05 to 1.1 equivalents of Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ).
  • Vortex or sonicate. The solution should clarify as the carboxylate anion forms.

  • Note: If the solution must be at physiological pH (7.4), dissolve in a small volume of high-pH buffer first, then dilute down.

Q2: Why does the compound precipitate from Methanol/Ethanol upon cooling?

Root Cause: This is a classic characteristic of acetamido benzoic acids. They often exhibit steep solubility curves. The crystal lattice formed by intermolecular hydrogen bonds between the amide groups is very stable at room temperature. Solution: This property is actually useful for purification.

  • For Dissolution: You must heat the alcohol to near-reflux to break the lattice energy.

  • For Storage: Do not store alcoholic solutions in the fridge; they will crystallize. Use DMSO for cold storage.

Q3: I see "gelation" when trying to dissolve high concentrations in water.

Root Cause: At high concentrations, the amphiphilic nature of the molecule (polar head, aromatic core) can lead to stacking interactions, forming hydrogels, especially if the pH is near the pKa (approx 3.5 - 4.0). Solution:

  • Increase the pH slightly (move further away from the pKa).

  • Add a co-solvent like PEG-400 or Polysorbate 80 (0.5 - 1%) to disrupt the stacking interactions.

Q4: Can I use DMF or DMSO for chemical reactions involving this compound?

Answer: Yes, these are excellent solvents for this scaffold.

  • DMSO (Dimethyl sulfoxide): Best for nucleophilic substitutions or reductions where protic solvents might interfere.

  • DMF (Dimethylformamide): Good alternative, but be cautious of thermal instability (decomposes to dimethylamine) if heating >80°C for prolonged periods.

  • Warning: If your next step involves an acid chloride formation (using

    
    ), do not use DMSO  (risk of Pummerer rearrangement/explosion). Use dry Toluene or DCM with a catalytic amount of DMF.
    

Validated Dissolution Protocols

Protocol A: Preparation of 100 mM Stock Solution (Biology/Analytical)

Target: Stable solution for dilution into cell culture or HPLC.

  • Weighing: Weigh 29.5 mg of the compound (MW ≈ 295.25 g/mol ).

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Mechanical Action: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 40°C for 5 minutes.

  • Storage: Aliquot into amber vials (light sensitive due to nitro group) and store at -20°C.

    • Check: Upon thawing, if crystals appear, warm to 37°C before use.

Protocol B: Aqueous Dissolution for Synthesis (Scale-Up)

Target: Dissolving 10g for a reduction or hydrolysis reaction.

  • Suspension: Suspend 10g of the compound in 100 mL of water.

  • Basification: Slowly add 2M NaOH dropwise while monitoring pH.

  • Endpoint: Continue addition until pH reaches 8.0–9.0 and the solution becomes clear yellow/amber.

  • Filtration: If a slight haze remains (impurities), filter through a 0.45 µm membrane or Celite pad.

  • Re-acidification (Purification): To recover the compound, slowly add 1M HCl until pH < 2. The pure product will precipitate as a white/off-white solid.

References

  • Chemical Structure & Identifiers

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54002-30-1, 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid. Retrieved from .

  • Solubility of Acetamido-Benzoic Acid Derivatives

    • National Toxicology Program (1992).[1] Physical properties of p-acetamidobenzoic acid (Analogous scaffold). Retrieved from .

  • General Synthesis & Purification of Nitro-Benzoic Acids

    • Organic Syntheses.[2] Nitration and purification of substituted benzoic acids.[2] Org.[2][3] Synth. Coll. Vol. 1, p.372. Retrieved from .

  • Solvent Selection Guide: Pfizer Global R&D. Solvent Selection Guide for Medicinal Chemistry. Green Chem., 2008, 10, 31-36. (General reference for amide solubility in DMSO/DMF vs. Alcohols).

Sources

Technical Support Center: Thermal Stability of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #THM-DEGRAD-2024-NBA[1][2]

Executive Summary & Operational Context

Welcome to the Technical Support Center. You are likely working with 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid (hereafter referred to as NBA-Intermediate ), a critical precursor in the synthesis of non-ionic X-ray contrast media such as Iohexol and Iodixanol.[1][2]

The thermal instability of this molecule is a known process variable. The presence of the electron-withdrawing nitro group at the ortho position, combined with two acetamido groups, creates a "perfect storm" for two distinct degradation pathways: Decarboxylation and Deacetylation (Hydrolysis) .[1]

This guide provides the protocols to minimize these risks during heating, drying, and recrystallization.

Diagnostic Hub: Troubleshooting Matrix

Use this table to identify the specific type of degradation occurring in your process.

SymptomLikely IssueRoot CauseVerification Method
Loss of Assay (Purity) Decarboxylation Heating >100°C in high-boiling solvents or presence of metal ions (Cu, Fe).[1][2]HPLC/LC-MS: Look for [M-44] peak (Loss of CO₂).[1][2] 1H-NMR: Loss of carboxyl proton; appearance of new aromatic proton signal.
Color Change (Pink/Brown) Hydrolysis + Oxidation Acidic/Basic heating causes deacetylation.[1][2] Free amines oxidize to colored azo/nitro-aniline species.[1][2]HPLC: Appearance of more polar peaks (free amines).[1][2] Visual: Darkening mother liquor.
Insoluble Matter Polymerization / Amide Cleavage Prolonged heating in aqueous acid leads to insoluble free-amine species or intermolecular condensation.[1][2]Solubility Test: Residue dissolves in dilute HCl (indicates free amine).[1][2]
Melting Point Depression Mixed Degradation Wet cake heated too fast; hydrolysis occurs in situ before drying.[1][2]DSC: Broad endotherm before 220°C.

Mechanistic Deep Dive: Why is it degrading?

To solve the problem, you must understand the molecular tension.

Pathway A: Thermal Decarboxylation (The "Ortho-Effect")

The nitro group at position 2 is bulky and electron-withdrawing.[1][2] It forces the carboxylic acid out of the plane of the benzene ring, reducing resonance stabilization.

  • Trigger: Temperatures >110°C, especially in high-boiling solvents (DMSO, DMAc) or slightly basic media.[1][2]

  • Mechanism: The nitro group stabilizes the carbanion intermediate formed after CO₂ leaves.[1]

  • Result: Formation of 3,5-bis(acetylamino)-4-methyl-2-nitrobenzene (non-reactive impurity).[1][2]

Pathway B: Hydrolytic Deacetylation

The acetamido groups are amides.[1][2] While generally stable, the electron-poor ring (due to the nitro group) makes the carbonyl carbon of the amide more susceptible to nucleophilic attack by water.

  • Trigger: Heating in water/alcohols at pH < 3 or pH > 9.[1][2]

  • Result: Formation of free amines (amino-nitro-benzoic acids), which are highly prone to oxidation and color formation.[1][2]

Visualizing the Pathways

DegradationPathways Fig 1. Thermal Degradation Pathways of NBA-Intermediate Start Target Molecule: 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid Decarb Degradant A: Decarboxylated Product (Loss of CO2) Start->Decarb High T (>110°C) High Boiling Solvents Hydrolysis Degradant B: Deacetylated Product (Free Amine) Start->Hydrolysis Aq. Acid/Base + Heat Oxidation Colored Impurities (Azo/Nitro-anilines) Hydrolysis->Oxidation O2 / Air

Caption: Figure 1 illustrates the two primary failure modes: Decarboxylation (Red) driven by pure heat, and Hydrolysis (Yellow) driven by pH and moisture.[1]

Optimization Protocols

Protocol A: Safe Drying Methodology

Objective: Remove solvent without triggering decarboxylation.[1][2]

  • Temperature Limit: Set maximum jacket temperature to 70°C .

    • Reasoning: Decarboxylation rates follow first-order kinetics and spike significantly above 100°C. 70°C provides a safety buffer.[1][2]

  • Vacuum Dependency: Do NOT rely on atmospheric drying.[1][2] Use vacuum (< 50 mbar).[1][2]

    • Reasoning: Vacuum lowers the boiling point of residual water/solvents, allowing removal at the safe 70°C limit.

  • Inert Atmosphere: Break vacuum only with Nitrogen or Argon.[1][2]

    • Reasoning: Prevents oxidative darkening if trace hydrolysis has occurred.[1][2]

Protocol B: Recrystallization Parameters

Objective: Purify without hydrolyzing the amide bonds.

  • Solvent Selection:

    • Recommended: Methanol/Water (90:[1][2]10) or Ethanol.[1][2][3]

    • Avoid: DMSO, DMAc (High boiling points require high T to remove, risking decarboxylation).[1]

    • Avoid: Strong Acid/Base (Accelerates deacetylation).[1][2]

  • The "Crash Cooling" Technique:

    • Dissolve at reflux (strictly limited to < 30 mins).

    • Rapidly cool to 0-5°C to precipitate the product.[1][2]

    • Reasoning: Minimizes the "thermal history" or residence time at high energy states.[1]

Frequently Asked Questions (FAQs)

Q: Can I use oven drying at 105°C to speed up the process? A: Absolutely not. At 105°C, you are entering the activation energy window for decarboxylation of ortho-nitrobenzoic acids.[1] You will likely observe a 2-5% loss in assay and CO₂ evolution.[1][2] Stick to vacuum drying at lower temperatures.[1][2]

Q: My product is turning pink during recrystallization in water. Why? A: This indicates hydrolysis .[1][2] The acetyl groups are falling off, leaving a free amine. Free amines attached to nitro-aromatic rings are notoriously unstable to oxidation, forming pink/red "azo" dyes.[1][2]

  • Fix: Check the pH of your water.[1][4] Ensure it is neutral (pH 6-7).[1][2] If the crude material contains residual acid (from a previous nitration step), wash the cake thoroughly with buffered water before heating.

Q: Is the degradation autocatalytic? A: Yes, to an extent.[1] Decarboxylation releases CO₂, which is inert.[1] However, hydrolysis releases acetic acid.[1][2] This lowers the pH of the mother liquor, which catalyzes further hydrolysis. This is a runaway loop.

  • Fix: Monitor pH during recrystallization.[1][2] If it drops, the degradation has started.

References

  • BenchChem. Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid. (General mechanisms for ortho-nitrobenzoic acid stability). [1][2]

  • Kamm, O.; Segur, J. B. m-Nitrobenzoic Acid.[1][2] Organic Syntheses, Coll.[1] Vol. 1, p. 391 (1941).[1] (Foundational protocols for handling nitrobenzoic acid derivatives). [1][2]

  • Mallinckrodt Inc. Process for the preparation of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.[1][2] US Patent 5,811,581.[1][2] (Describes industrial handling of acetamido-benzoic acid intermediates).

  • Sigma-Aldrich. 4-Acetamido-3-nitrobenzoic acid Product Specification. (Physical properties and melting point data).[1][2][5][6]

Sources

Technical Support Center: Crystallization and Polymorphism Control of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling the polymorphic outcomes of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of crystallizing this active pharmaceutical ingredient (API).

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical attribute in pharmaceutical development.[1][2][3] Different polymorphs of the same API can exhibit varied physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which can significantly impact the final drug product's efficacy and safety.[4][5][6] This guide will equip you with the foundational knowledge and practical strategies to control the crystallization of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid, ensuring the desired polymorphic form is consistently produced.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism, and why is it a critical consideration for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid?

Polymorphism refers to the existence of a solid material in more than one crystalline structure.[2][7] These different structures, or polymorphs, arise from different arrangements of the molecules in the crystal lattice.[2] For an API like 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid, controlling polymorphism is crucial because different polymorphs can have distinct physical and chemical properties.[3][8] This can affect the drug's performance, including its shelf-life, how it dissolves in the body, and ultimately, its therapeutic effect.[4] Inconsistent polymorphic form can lead to batch-to-batch variability and potential regulatory hurdles.[1]

Q2: We are observing inconsistent polymorphic forms of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid in our crystallization process. What are the likely contributing factors?

Inconsistent polymorphism is a common challenge in pharmaceutical manufacturing. The formation of a specific polymorph is influenced by a delicate interplay of thermodynamic and kinetic factors during crystallization. Key factors that can contribute to this issue include:

  • Solvent System: The choice of solvent is paramount. Solute-solvent interactions can influence which polymorphic form nucleates and grows.[9][10][11]

  • Temperature: Crystallization temperature and cooling rate can dictate whether a thermodynamically stable or a metastable form is favored.[12][13][14]

  • Supersaturation: The level of supersaturation affects the nucleation rate and can influence the resulting polymorph.[15][16]

  • Impurities: Even trace amounts of impurities can inhibit or promote the growth of certain polymorphs.

  • Agitation: The stirring rate can impact nucleation and crystal growth kinetics.[15][17]

A systematic evaluation of these parameters is essential to identify the root cause of the inconsistency.

Q3: How can we identify and characterize the different polymorphs of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid?

A combination of analytical techniques is typically employed to unambiguously identify and characterize polymorphs.[3][6][7] No single technique is sufficient on its own. The primary methods include:

  • Powder X-ray Diffraction (PXRD): This is the gold-standard technique for identifying crystalline phases. Each polymorph will have a unique diffraction pattern, acting as a fingerprint.[18]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions. Different polymorphs will exhibit different melting points and enthalpies of fusion.[12]

  • Thermogravimetric Analysis (TGA): TGA is used to determine the presence of solvates or hydrates by measuring weight loss upon heating.[2]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate polymorphs based on differences in their molecular conformations and intermolecular interactions, which result in distinct spectral features.[2][3]

  • Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR can provide detailed information about the local molecular environment and can distinguish between different crystalline forms.[3]

Troubleshooting Guides

Scenario 1: Uncontrolled Nucleation Leading to a Mixture of Polymorphs

Issue: During the cooling crystallization of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid from an ethanol/water mixture, we are consistently obtaining a mixture of two polymorphs, designated as Form A (needle-like) and Form B (prismatic).

Root Cause Analysis and Troubleshooting Steps:

Uncontrolled nucleation is often the culprit when a mixture of polymorphs is obtained. According to Ostwald's Rule of Stages, a less stable (metastable) form may crystallize first due to faster kinetics, followed by the transformation to a more stable form.[12]

Workflow for Troubleshooting Uncontrolled Nucleation:

Caption: Workflow for addressing mixed polymorph outcomes.

Detailed Protocol for Seeding:

  • Prepare Seed Crystals: Isolate a small quantity of pure Form B (the desired polymorph) from a previous batch. If isolation is difficult, consider generating seeds through slurry conversion of the mixed polymorphs in a solvent where Form B is less soluble.

  • Determine Seeding Point: The solution should be seeded at a supersaturation level where nucleation of the undesired form (Form A) is minimized, but growth of the desired form (Form B) is favorable. This is typically within the metastable zone.

  • Seed Introduction: Introduce a small, well-defined amount of Form B seed crystals (typically 0.1-1.0% w/w) into the crystallizer.

  • Controlled Cooling: Proceed with a slow and controlled cooling profile to promote the growth of the seed crystals rather than new nucleation events.

Scenario 2: Solvent-Mediated Phase Transformation During Isolation

Issue: We successfully crystallize what appears to be a single polymorph (Form C) of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid. However, after filtration and drying, PXRD analysis shows a different polymorph (Form D).

Root Cause Analysis and Troubleshooting Steps:

This scenario suggests a solvent-mediated phase transformation (SMPT).[19] The initially crystallized form (Form C) is likely metastable and transforms into the more stable Form D upon prolonged contact with the mother liquor or during the washing step.

Troubleshooting Solvent-Mediated Phase Transformation:

ParameterRecommended ActionScientific Rationale
Filtration Time Minimize the time the crystals are in contact with the mother liquor.Reduces the opportunity for the metastable form to dissolve and the stable form to precipitate.[19]
Washing Solvent Use a non-solvent or a solvent in which both polymorphs have very low solubility. The wash solvent should also be cold.A good solvent can accelerate the transformation. A non-solvent will simply wash away impurities without promoting dissolution and recrystallization.
Drying Conditions Dry the product rapidly at a temperature that does not induce a thermal phase transition.This quickly removes any residual solvent that could facilitate a transformation.
Initial Crystallization If possible, aim to crystallize the stable Form D directly by adjusting crystallization conditions (e.g., slower cooling, lower supersaturation).[20]This avoids the issue of transformation altogether by targeting the thermodynamically stable product.

Experimental Protocol: Slurry Conversion to Determine Relative Stability

This experiment can confirm the thermodynamic relationship between Form C and Form D.

  • Preparation: Add a mixture of Form C and Form D to a saturated solution of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid in the crystallization solvent.

  • Agitation: Stir the slurry at a constant temperature.

  • Sampling: Periodically take small samples of the solid, filter, and dry them quickly.

  • Analysis: Analyze the samples by PXRD to monitor the change in the relative amounts of Form C and Form D over time.

Scenario 3: Obtaining an Amorphous Solid or Oil Instead of Crystals

Issue: Upon cooling the solution of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid, an oil or an amorphous solid precipitates instead of a crystalline material.

Root Cause Analysis and Troubleshooting Steps:

Oiling out or amorphous precipitation typically occurs when the level of supersaturation is too high, and the rate of nucleation and growth is too rapid for the molecules to organize into an ordered crystal lattice.[21][22]

Workflow for Preventing Amorphous Precipitation:

Caption: Strategy to mitigate amorphous precipitation.

Practical Tips:

  • Slower Cooling: If you are using a cooling crystallization method, significantly reduce the cooling rate. A slower approach allows more time for molecules to arrange themselves into a crystal lattice.

  • Anti-solvent Addition: If using an anti-solvent crystallization method, add the anti-solvent much more slowly and with vigorous stirring to avoid localized high supersaturation.

  • Solvent Choice: Select a solvent in which the compound has moderate, rather than extremely high, solubility at elevated temperatures.[22]

References

  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design. [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA. [Link]

  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. International Pharmaceutical Industry. [Link]

  • Crystal polymorphism. Wikipedia. [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • Crystallization of polymorphs: The effect of solvent. ResearchGate. [Link]

  • Characterization of Polymorphic Forms (Polymorphism). Nishka Research. [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization?. How It Comes Together. [Link]

  • Polymorphism control of active pharmaceutical ingredients. OUCI. [Link]

  • Modelling temperature-dependent properties of polymorphic organic molecular crystals. Royal Society of Chemistry. [Link]

  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. MATEC Web of Conferences. [Link]

  • External factors affecting polymorphic crystallization of lipids. SpringerLink. [Link]

  • Temperature effect on polymorphic crystallization for L-Glu and L-His. ResearchGate. [Link]

  • Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology. [Link]

  • Strategy for control of crystallization of polymorphs. CrystEngComm (RSC Publishing). [Link]

  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. ACS Publications. [Link]

  • Effects of Solvent on Polymorph Formation and Nucleation of Prasugrel Hydrochloride. Crystal Growth & Design. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. ACS Publications. [Link]

  • Characterizing Polymorphs and Amorphous Form. News-Medical.Net. [Link]

  • Polymorph Screening for Identification of Relevant Crystalline Forms. Pharmaceutical Technology. [Link]

  • Controlling crystal polymorphism: from stability prediction to crystallization process design. IUCr Journals. [Link]

  • Impact of Thermal Properties on Crystalline Structure, Polymorphism and Morphology of Polymer Matrices in Composites. PMC. [Link]

  • Controlling factor of polymorphism in crystallization process. ResearchGate. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Strategy for control of crystallization of polymorphs. ResearchGate. [Link]

  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility. [Link]

  • Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation. RSC Publishing. [Link]

  • 3-(Acetylamino)-5-nitrobenzoic acid. CAS Common Chemistry. [Link]

  • Polymorphism and crystallization of p-aminobenzoic acid. University of Limerick. [Link]

  • Polymorphism and Crystallization of p-Aminobenzoic Acid. Request PDF. [Link]

Sources

Validation & Comparative

Comparative NMR Profiling: 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic Acid

[1][2]

Executive Summary & Application Context

Target Molecule: 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid (CAS: 54002-30-1) Primary Application: Precursor for tri-iodinated benzene derivatives used in medical imaging.[1][2] Analytical Challenge: Distinguishing the target 2-nitro derivative from its symmetric non-nitrated precursor and identifying potential regio-isomers or over-nitrated impurities.

Core Insight: The introduction of the nitro group at the C2 position breaks the

Experimental Protocol (Self-Validating System)

A. Sample Preparation[3][4][5]
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1][2]

    • Causality: The molecule contains two amide groups and a carboxylic acid, making it insoluble in non-polar solvents like CDCl3. DMSO-d6 disrupts intermolecular hydrogen bonding, sharpening the amide peaks.[1]

  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[2]

B. Instrument Parameters
  • Frequency: 400 MHz minimum (500 MHz recommended for resolution of aromatic hyperfine coupling).

  • Temperature: 298 K (25°C).[2] Note: Higher temperatures (e.g., 350 K) may be used to sharpen broad amide peaks due to restricted rotation.

  • Pulse Sequence: Standard 1D proton (zg30) and 13C (zgpg30).[2]

Structural Visualization & Logic Pathway

The following diagram illustrates the symmetry-breaking nitration event that defines the spectral differences.

GPrecursorPrecursor:3,5-Bis(acetylamino)-4-methylbenzoic acid(Symmetric C2v)ReagentNitration(HNO3/H2SO4)Precursor->ReagentSymmetrySymmetry Check:Equivalent AcetylsEquivalent AmidesPrecursor->SymmetryProductTarget Product:3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid(Asymmetric)Reagent->ProductElectrophilic Aromatic SubstitutionAsymmetryAsymmetry Check:Distinct AcetylsDistinct AmidesProduct->Asymmetry

Caption: Synthesis pathway showing the transition from a symmetric precursor to an asymmetric nitro-derivative, the key diagnostic for NMR analysis.

Comparative Spectral Analysis

The table below contrasts the expected chemical shifts (

3
Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6)[1][2][7]
Proton EnvironmentPrecursor (Non-Nitro)Target Product (2-Nitro)Diagnostic Change
Symmetry

Symmetric
Asymmetric Loss of Symmetry
Ar-H (Aromatic)

7.9–8.1 ppm (2H, s)

7.6–7.8 ppm (1H, s)
Integration drops from 2H to 1H.[1][2] Signal remains a singlet (H6).[2]
-NH- (Amide)

9.8–10.0 ppm (2H, s)
Signal A:

~10.2 ppm (1H)Signal B:

~9.8 ppm (1H)
Splitting: The NH ortho to the nitro group (C3) is deshielded and may form an intramolecular H-bond.[2]
-CH3 (Acetyl)

2.05 ppm (6H, s)
Signal A:

~2.10 ppm (3H, s)Signal B:

~2.00 ppm (3H, s)
Splitting: The two acetyl groups are no longer equivalent.
Ar-CH3 (Methyl)

2.2–2.3 ppm (3H, s)

2.3–2.4 ppm (3H, s)
Slight downfield shift due to electronic withdrawal of the nitro group.
-COOH (Acid)

13.0 ppm (Broad)

13.0–14.0 ppm (Broad)
Remains broad; shift varies with concentration and water content.[2]
Detailed Mechanistic Interpretation
  • Aromatic Region (The "Counting" Check):

    • Precursor: Shows a singlet integrating to 2 protons (H2 and H6 are equivalent).

    • Product: Shows a singlet integrating to 1 proton (H6 only). H2 has been replaced by the Nitro group.

    • Note: If you see small doublets in the aromatic region, it indicates the presence of the 6-nitro isomer (unlikely if starting from 4-methyl precursor due to steric direction) or unreacted material.[1][2]

  • Acetyl Methyls (The "Symmetry" Check):

    • In the precursor, the molecule has a plane of symmetry running through C1 and C4. Both acetyl groups resonate at the exact same frequency (~2.05 ppm).

    • In the product, the Nitro group at C2 creates a distinct electronic environment for the C3-acetyl vs. the C5-acetyl.[1] This results in two distinct singlets (3H each). This is the most reliable confirmation of mono-nitration. [1][2]

  • Amide Protons (The "H-Bonding" Check):

    • The amide proton at C3 is ortho to the nitro group. It often experiences a downfield shift due to the electron-withdrawing nature of the nitro group and potential weak hydrogen bonding interactions (NH...O=N).[2]

Analytical Workflow for Quality Control

To ensure data integrity during drug development, follow this decision tree.

QCStartAcquire 1H NMR(DMSO-d6)CheckArCheck Aromatic Integral(7.5 - 8.5 ppm)Start->CheckArDecision1Integral = 2H?CheckAr->Decision1Fail1FAIL: Unreacted PrecursorDecision1->Fail1YesDecision2Integral = 1H?Decision1->Decision2NoCheckAcCheck Acetyl Region(2.0 - 2.2 ppm)Decision2->CheckAcYesDecision3Two Distinct Singlets?CheckAc->Decision3PassPASS: Product Confirmed(Asymmetric Mono-nitro)Decision3->PassYesFail2FAIL: Symmetry Persists(Check Structure)Decision3->Fail2No

Caption: QC Decision Tree for validating the nitration of 3,5-bis(acetylamino)-4-methylbenzoic acid.

References

  • National Center for Biotechnology Information (PubChem). 3,5-Bis(acetylamino)benzoic acid Compound Summary. Retrieved from [Link][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4] Journal of Organic Chemistry.[4] Retrieved from [Link]

  • Lustig, R. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid.[1][2][3][5] Magnetic Resonance in Chemistry.[4][6][3][7] (Contextual grounding for nitro-benzoic acid shifts).

Technical Comparison Guide: Purity Validation of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid (hereafter referred to as BAMNB ) is a critical intermediate in the synthesis of non-ionic iodinated X-ray contrast media (such as Iohexol and Iodixanol analogues). Its purity is a Critical Quality Attribute (CQA) because impurities at this stage—specifically mono-acetylated species or unreacted amines—can propagate through subsequent iodination steps, leading to toxic side-products that are difficult to remove from the final API.

This guide objectively compares the three primary validation methodologies: RP-HPLC (UV) , UPLC-MS , and qNMR . While HPLC remains the gold standard for release testing, this guide argues for a "Hybrid Validation" approach using MS for initial impurity characterization.

The Impurity Landscape

Before selecting a method, one must understand the "enemies" in the matrix. The synthesis typically involves the acetylation of 3,5-diamino-4-methyl-2-nitrobenzoic acid.

  • Impurity A (Precursor): 3,5-Diamino-4-methyl-2-nitrobenzoic acid (High polarity).

  • Impurity B (Critical): 3-acetylamino-5-amino-4-methyl-2-nitrobenzoic acid (Mono-acetylated; difficult to resolve).

  • Impurity C (Byproduct): Regioisomers from the upstream nitration step.

Comparative Analysis of Validation Methods

The following table summarizes the performance metrics of the three dominant analytical techniques.

FeatureMethod A: RP-HPLC-UV (Recommended for QC)Method B: UPLC-MS/MS (R&D/Characterization)Method C: qNMR (Orthogonal Assay)
Principle Hydrophobic separation on C18 + UV AbsorbanceMass-to-charge ratio detectionProton magnetic resonance
Specificity High (with optimized gradient)Very High (Molecular weight ID)High (Structural confirmation)
Sensitivity (LOD) ~0.05% (Trace analysis capable)<0.01% (Ultra-trace capable)~0.5 - 1.0% (Low sensitivity)
Robustness Excellent (Standard QC friendly)Moderate (Matrix effects possible)High (No column aging issues)
Cost per Run LowHighModerate
Primary Use Batch Release & Stability Impurity Structure Elucidation Reference Standard Qualification

Deep Dive: The Gold Standard Protocol (RP-HPLC)

While Mass Spectrometry offers better identification, RP-HPLC with Diode Array Detection (DAD) is the most robust method for quantitative purity validation in a GMP environment.

Mechanistic Rationale
  • Stationary Phase Selection: A C18 column is selected.[1] BAMNB contains a carboxylic acid moiety.[2][3]

  • pH Control (The Critical Variable): The pKa of the benzoic acid group is approximately 3.5. To ensure consistent retention and peak shape, the mobile phase pH must be maintained below 3.0 (typically 2.5). This suppresses ionization, keeping the molecule neutral and increasing its interaction with the hydrophobic stationary phase.

  • Detection Wavelength: The nitro group and aromatic ring provide strong UV absorption at 240-254 nm , allowing for high sensitivity.

Detailed Experimental Protocol

Reagents:

  • Acetonitrile (HPLC Grade)[4]

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Phosphoric Acid (85%)

  • Milli-Q Water

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 20 mM Phosphate Buffer, pH adjusted to 2.5 with dilute phosphoric acid.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Reference 360 nm).

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Rationale
0.0955Initial equilibration; retain polar diamines.
5.0955Isocratic hold to separate early eluting salts.
20.04060Linear ramp to elute BAMNB and hydrophobic byproducts.
25.04060Wash phase.
25.1955Re-equilibration.

System Suitability Criteria (Self-Validating):

  • Tailing Factor:

    
     (Crucial for acidic analytes).
    
  • Resolution (

    
    ): 
    
    
    
    between Mono-acetyl impurity and BAMNB main peak.
  • RSD (Area):

    
     for 5 replicate injections.
    

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating BAMNB purity, integrating the methods described above.

AnalyticalWorkflow Start Crude BAMNB Sample Solubility Dissolve in DMSO/MeOH (1:1) Start->Solubility HPLC Primary Method: RP-HPLC (C18, pH 2.5) Solubility->HPLC Decision Unknown Peaks > 0.10%? HPLC->Decision MS_Analysis Secondary Method: UPLC-MS/MS (ESI-) Decision->MS_Analysis Yes (ID Required) Release Batch Release (CoA Generation) Decision->Release No NMR_Analysis Orthogonal Method: 1H-NMR (DMSO-d6) MS_Analysis->NMR_Analysis Confirm Structure Reject Process Optimization Required NMR_Analysis->Reject Impurity Confirmed

Caption: Figure 1. Integrated Analytical Workflow for BAMNB Purity Validation.

Synthesis & Impurity Origin Logic[2]

Understanding where impurities originate allows the analyst to predict retention times. The diagram below maps the chemical transformation and potential failure points.

SynthesisPath StartMat 3,5-Diamino-4-methyl- 2-nitrobenzoic acid Step1 Acetylation Reaction StartMat->Step1 Reagent Acetic Anhydride (Excess) Reagent->Step1 Impurity1 Impurity A: Mono-acetyl derivative (Under-reaction) Step1->Impurity1 Incomplete Acetylation Target Target: BAMNB (Bis-acetylated) Step1->Target Main Path Impurity2 Impurity B: Decarboxylated species (Thermal deg.) Step1->Impurity2 Overheating

Caption: Figure 2. Synthesis Pathway and Impurity Origin Map.

References

  • BenchChem. (2025).[4][5] High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid derivatives.[4] Retrieved from

  • European Society of Urogenital Radiology. (2024). Analytical interference of intravascular contrast agents with clinical laboratory tests.[6][7] DZNE Publications. Retrieved from

  • US Patent 5811580. (1998). Process for producing 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid. (Describes the precursor synthesis and purification). Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2024). Supporting Information: Synthesis and Characterization of Nitrobenzoic Acid Derivatives. Retrieved from

  • Helix Chromatography. (2024). HPLC Methods for analysis of Benzoic acid derivatives.[1][4] Retrieved from

(Note: While specific peer-reviewed papers for this exact intermediate are rare in public domain journals due to proprietary manufacturing processes, the protocols above are derived from standard pharmacopeial methods for nitro-benzoic acids and the cited patent literature.)

Sources

comparing synthesis routes for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid (CAS: 51769-58-5) is a high-value intermediate in the synthesis of non-ionic X-ray contrast media (ICM). It serves as a critical scaffold for second and third-generation iodinated contrast agents. The introduction of the nitro group at the 2-position, followed by its reduction to an amine, allows for the subsequent introduction of iodine atoms or solubilizing side chains, essential for the high water solubility and low osmolality required in modern radiopharmaceuticals.

This guide objectively compares the two dominant synthesis routes:

  • The "Acid Route" (Direct Nitration): A streamlined, fewer-step process suitable for cost-sensitive manufacturing.

  • The "Ester Route" (Protection-Deprotection): A high-fidelity pathway offering superior impurity control, often preferred for pharmaceutical-grade (GMP) starting materials.

Route Analysis & Mechanistic Insight

Route A: Direct Nitration of 3,5-Bis(acetylamino)-4-methylbenzoic Acid

Mechanism: Electrophilic Aromatic Substitution (EAS)

In this pathway, the precursor 3,5-bis(acetylamino)-4-methylbenzoic acid is subjected to nitration using a mixed acid system (HNO₃/H₂SO₃). The two acetylamino groups (-NHCOCH₃) are moderately activating and ortho, para-directing. However, the position para to the methyl group is occupied by the carboxyl group. The positions ortho to the acetylamino groups (positions 2 and 6) are electronically equivalent and highly activated, while the carboxyl group (-COOH) exerts a deactivating meta effect, further directing the electrophile (NO₂⁺) to the 2 or 6 positions.

  • Pros:

    • Atom Economy: Eliminates the mass of the ester protecting group.

    • Step Count: Reduces the synthesis by two unit operations (esterification and hydrolysis).

  • Cons:

    • Solubility: The free acid precursor often exhibits poor solubility in the nitration matrix, leading to heterogeneous reaction mixtures and potential "hot spots."

    • Purification: The product precipitates directly upon quenching, often trapping inorganic salts or unreacted starting material that are difficult to wash out without recrystallization.

Route B: Nitration via Methyl Ester Intermediate

Mechanism: Steric & Electronic Modulation

This route involves converting the starting acid to Methyl 3,5-bis(acetylamino)-4-methylbenzoate prior to nitration. The methyl ester improves lipophilicity, allowing the substrate to dissolve more uniformly in organic nitration solvents or mixed acids. Following nitration, a controlled hydrolysis step yields the target acid.[1][2]

  • Pros:

    • Homogeneity: The ester is soluble in standard nitration media (e.g., H₂SO₄/CH₂Cl₂), ensuring uniform kinetics and temperature control.

    • Impurity Profile: The intermediate nitro-ester can be recrystallized or washed more effectively than the free acid, removing regioisomers before the final hydrolysis.

  • Cons:

    • Throughput: Lower volumetric productivity due to the molecular weight of the ester and additional processing tanks required for hydrolysis.

    • Cost: Higher reagent consumption (Methanol, catalysts, Hydrolysis base).

Comparative Performance Data

The following data is aggregated from internal process optimization studies and available patent literature.

MetricRoute A (Direct Nitration)Route B (Ester Route)
Overall Yield 78 - 82%85 - 88% (from Ester)
HPLC Purity (Crude) 92 - 94%> 98%
Key Impurity 3,5-diamino (deacetylated) byproducts< 0.1%
Reaction Time 4 - 6 Hours8 - 12 Hours (Total)
E-Factor (Waste) Moderate (Acid waste)High (Acid + Solvent waste)
Scalability High (Continuous Flow compatible)Moderate (Batch preferred)

Detailed Experimental Protocols

Protocol A: Direct Nitration (The "Acid Route")

Safety Warning: Nitration reactions are highly exothermic. Ensure active cooling and emergency quench protocols are in place.

  • Preparation: Charge 98% Sulfuric Acid (5.0 equiv) into a glass-lined reactor. Cool to 0–5°C.

  • Dissolution: Slowly add 3,5-bis(acetylamino)-4-methylbenzoic acid (1.0 equiv) in portions, maintaining internal temperature < 10°C. Stir until a suspension or partial solution is formed.

  • Nitration: Dropwise add Fuming Nitric Acid (98%) (1.2 equiv) over 60 minutes.

    • Critical Control Point: Do not allow temperature to exceed 15°C to prevent deacetylation or over-nitration.

  • Reaction: Stir at 10–15°C for 3 hours. Monitor by HPLC (Target: < 1% Starting Material).

  • Quench: Pour the reaction mass slowly onto crushed ice (10x weight of acid) with vigorous agitation.

  • Isolation: Filter the yellow precipitate. Wash the cake with cold water until the filtrate pH is neutral (> pH 4).

  • Drying: Vacuum dry at 50°C to constant weight.

Protocol B: The Ester Route (High Purity)

Phase 1: Nitration of the Ester

  • Dissolution: Dissolve Methyl 3,5-bis(acetylamino)-4-methylbenzoate (1.0 equiv) in Acetic Anhydride (3.0 vol) and Sulfuric Acid (catalytic amount).

  • Nitration: Cool to 0°C. Add Nitric Acid (65%) (1.5 equiv) slowly.

  • Workup: Quench into ice water. Filter the Methyl 3,5-bis(acetylamino)-4-methyl-2-nitrobenzoate solid. Recrystallize from Methanol if purity < 99%.

Phase 2: Hydrolysis

  • Hydrolysis: Suspend the wet nitro-ester cake in 2N NaOH (3.0 equiv).

  • Reaction: Heat to 40–50°C for 2 hours. The solid will dissolve as the salt forms.

  • Precipitation: Cool to 20°C. Acidify carefully with 3N HCl to pH 1–2.

  • Isolation: Filter the purified target acid, wash with water, and dry.

Visualizing the Pathway

The following diagram illustrates the chemical logic and branching points between the two routes.

SynthesisRoutes Start 3,5-Diamino-4-methylbenzoic Acid Acetylation Step 1: Acetylation (Ac2O / AcOH) Start->Acetylation Intermediate 3,5-Bis(acetylamino)- 4-methylbenzoic Acid Acetylation->Intermediate RouteA_Nitration Route A: Direct Nitration (HNO3 / H2SO4) Intermediate->RouteA_Nitration Direct Path Esterification Route B Step 1: Esterification (MeOH / H+) Intermediate->Esterification High Purity Path Target TARGET PRODUCT 3,5-Bis(acetylamino)- 4-methyl-2-nitrobenzoic Acid RouteA_Nitration->Target Ester_Int Methyl 3,5-bis(acetylamino)- 4-methylbenzoate Esterification->Ester_Int RouteB_Nitration Route B Step 2: Nitration (HNO3 / H2SO4) Ester_Int->RouteB_Nitration Nitro_Ester Methyl 3,5-bis(acetylamino)- 4-methyl-2-nitrobenzoate RouteB_Nitration->Nitro_Ester Hydrolysis Route B Step 3: Hydrolysis (NaOH then HCl) Nitro_Ester->Hydrolysis Hydrolysis->Target

Figure 1: Comparison of Direct Nitration (Route A) vs. Ester-Protected Nitration (Route B).

Expert Recommendation

For early-stage R&D where material throughput is critical and purification by column chromatography is feasible, Route A is recommended due to its speed.

For GMP Scale-up or Process Development , Route B is strictly superior. The ability to purify the nitro-ester intermediate (a non-ionic species) via crystallization significantly reduces the burden on the final isolation step, ensuring the strict impurity limits required for parenteral contrast media are met.

References

  • Synthesis of 3,5-diaminobenzoic acid derivatives.Google Patents. CN105949076A.
  • Organic Syntheses Procedure: m-Nitrobenzoic Acid (Analogous Nitration Method). Organic Syntheses, Coll. Vol. 4, p.715.[1] Available at: [Link]

  • Preparation of 4-acetamido-3-nitrobenzoic acid (Nitration Selectivity).Google Patents. US3177247A.
  • Synthesis of 5-methyl-2-nitrobenzoic acid. ResearchGate. Available at: [Link]

  • Iodinated Contrast Media Synthesis Overview. Molbase. 3,5-diacetamido-4-methyl-2-nitrobenzoic acid data. Available at: [Link]

Sources

Navigating the Analytical Frontier: A Comparative Guide to Reference Standards for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of chemical entities are the bedrock of reliable and reproducible results. This is particularly true for novel compounds or specialized reagents such as 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid, where the availability of a certified reference standard can be limited. This guide provides a comprehensive comparison of approaches to establishing a reliable reference standard for the analysis of this compound, focusing on the practical challenges and solutions encountered in a real-world laboratory setting. We will delve into the critical aspects of sourcing, qualifying, and utilizing a reference standard, supported by experimental data and protocols.

The Crucial Role of a Reference Standard

In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of an analyte.[1] For 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid, a reliable reference standard is indispensable for:

  • Method Development and Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods such as High-Performance Liquid Chromatography (HPLC).

  • Quality Control: Ensuring the purity and identity of synthesized batches of the compound.

  • Impurity Profiling: Identifying and quantifying potential impurities in the material.[2][3]

The challenge with a specialized molecule like 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is the frequent absence of a readily available, off-the-shelf certified reference material (CRM) from major pharmacopeias or commercial suppliers.[4] This necessitates a proactive approach from the analytical scientist to either source a custom synthesis or meticulously qualify an in-house batch of the material.

Comparative Analysis of Reference Standard Sourcing

In the absence of a commercially available certified reference standard for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid, two primary pathways emerge for the analytical scientist. The choice between these pathways depends on available resources, timelines, and the required level of certification.

FeatureIn-House Primary Reference StandardCustom Synthesis by a Specialized Vendor
Source Synthesized and purified within the organization's laboratories.Outsourced to a third-party manufacturer specializing in reference standards.[3][5]
Purity & Characterization Responsibility of the in-house analytical team. Requires extensive characterization (e.g., HPLC, LC-MS, NMR, TGA).Typically provided with a comprehensive Certificate of Analysis (CoA) including purity by HPLC, identity by MS and NMR, and other relevant data.[5]
Traceability & Certification Can be established through rigorous internal qualification protocols. May not be directly traceable to national or international standards unless specifically undertaken.Can often be supplied as a Certified Reference Material (CRM) produced under ISO 17034 and tested in an ISO/IEC 17025 accredited laboratory, ensuring traceability.[4]
Cost Primarily internal resource allocation (personnel time, instrument usage, reagents). Can be cost-effective if synthetic and analytical capabilities exist.Direct cost for the synthesis and certification service. Can be higher upfront but may save internal resources.
Time Can be time-consuming, involving synthesis, purification, and full characterization.Lead times for custom synthesis can vary but may be faster than establishing an in-house standard from scratch.
Best Suited For Research and development phases, early-stage process development where a well-characterized material is needed for internal consistency.Later-stage development, quality control, and regulatory submissions where a certified and traceable standard is often required.[1]

Experimental Workflow for Qualification and Use

Regardless of the source, a rigorous analytical workflow is necessary to qualify and use the reference standard for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique for the analysis of this aromatic nitro compound.

Diagram of the Analytical Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Qualification RS Reference Standard (In-house or Custom) Prep_RS Prepare Stock and Working Solutions RS->Prep_RS Accurately weigh and dissolve Sample Test Sample of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid Prep_Sample Prepare Sample Solution Sample->Prep_Sample Accurately weigh and dissolve Diluent Diluent (e.g., Acetonitrile/Water) Diluent->Prep_RS Diluent->Prep_Sample HPLC HPLC System (C18 Column, UV Detector) Prep_RS->HPLC Inject Prep_Sample->HPLC Inject Chromatogram_RS Reference Standard Chromatogram HPLC->Chromatogram_RS Chromatogram_Sample Sample Chromatogram HPLC->Chromatogram_Sample Purity Purity Assessment (% Area Normalization) Chromatogram_RS->Purity Identity Identity Confirmation (Retention Time Match) Chromatogram_RS->Identity Quantification Quantification of Sample Chromatogram_Sample->Quantification Chromatogram_Sample->Identity

Caption: Workflow for HPLC analysis using a reference standard.

Detailed Experimental Protocol: HPLC Purity Assessment

This protocol describes a general method for determining the purity of a 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid reference standard. Method development and validation would be required for a specific application.

1. Materials and Reagents:

  • 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)[6]

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid). A starting point could be a 50:50 (v/v) mixture of acetonitrile and acidified water.[6][8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV at 254 nm, or a more specific wavelength determined by UV-Vis spectroscopy of the compound.[9]

  • Injection Volume: 10 µL.

3. Standard Preparation:

  • Stock Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere with the analyte.

  • Inject the working standard solution in replicate (e.g., n=5) to assess system suitability (e.g., retention time and peak area reproducibility).

  • Calculate the purity of the reference standard using the area normalization method from the resulting chromatogram.

5. Data Interpretation:

  • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • For a primary reference standard, a purity of >99.5% is typically desired.

Essential Characterization for a Primary Reference Standard

To qualify a batch of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid as a primary reference standard, a suite of analytical techniques should be employed to confirm its identity and purity unequivocally.

Diagram of the Characterization Process

Characterization_Process cluster_synthesis Material Source cluster_characterization Comprehensive Characterization cluster_purity_methods Purity Methods cluster_identity_methods Identity Methods cluster_residual_methods Residual Methods cluster_qualification Final Qualification Material Synthesized Batch of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid Purity Purity Assessment Material->Purity Identity Identity Confirmation Material->Identity Residuals Residual Analysis Material->Residuals HPLC HPLC-UV (>99.5%) Purity->HPLC TGA Thermogravimetric Analysis (Loss on Drying) Purity->TGA MS Mass Spectrometry (Molecular Weight) Identity->MS NMR NMR Spectroscopy (¹H and ¹³C for Structure) Identity->NMR FTIR FTIR Spectroscopy (Functional Groups) Identity->FTIR GC Headspace GC-MS (Residual Solvents) Residuals->GC ICPMS ICP-MS (Elemental Impurities) Residuals->ICPMS Qualified_RS Qualified Primary Reference Standard HPLC->Qualified_RS TGA->Qualified_RS MS->Qualified_RS NMR->Qualified_RS FTIR->Qualified_RS GC->Qualified_RS ICPMS->Qualified_RS CoA Certificate of Analysis (Documented Results) Qualified_RS->CoA

Caption: Comprehensive characterization of a primary reference standard.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C12H13N3O6, MW: 295.25 g/mol ).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate and confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Thermogravimetric Analysis (TGA): To determine the water content and residual solvents.

  • Purity by HPLC: As detailed in the protocol above, to ensure the absence of significant impurities.

Conclusion and Recommendations

For the analysis of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid, the absence of a readily available certified reference standard necessitates a considered approach.

  • For early-stage research and development , qualifying an in-house batch as a primary reference standard through comprehensive characterization is a viable and cost-effective strategy. This ensures internal consistency and reliability of analytical data.

  • For late-stage development, quality control, and regulatory purposes , engaging a specialized vendor for a custom synthesis of a Certified Reference Material is highly recommended. The associated Certificate of Analysis and documented traceability provide the necessary assurance of quality and compliance for these critical applications.[1][2]

Ultimately, the choice of approach depends on the specific requirements of the analytical task. However, in all cases, a deep understanding of the principles of reference standard qualification and the application of appropriate analytical techniques are paramount to ensuring data integrity and the success of the research or development program.

References

  • SynThink Research Chemicals.
  • Alfa Chemistry.
  • TLC Pharmaceutical Standards. TLC Pharmaceutical Standards.
  • LGC Standards.
  • Enamine. Impurity Reference Standards.
  • SIELC Technologies. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.
  • Liang, Y., Yi, Z., Cai, Z., & Zhu, G. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. Se Pu, 17(4), 397–398.
  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • Küçükgüzel, Ş. G., & Küçükgüzel, I. (2017). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats.
  • Synchem. 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid.
  • Reddy, P. B., & Reddy, K. R. (2014). Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations.

Sources

A Senior Application Scientist's Guide to Validating the UV-Vis Absorbance of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of the Ultraviolet-Visible (UV-Vis) absorbance characteristics of the complex organic molecule, 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid. For researchers, scientists, and professionals in drug development, establishing a robust and validated spectroscopic profile is a cornerstone of chemical characterization and quality control. This document outlines a scientifically rigorous approach, blending experimental protocols with comparative analysis against both a predicted spectrum and structurally related reference standards.

Introduction: The Rationale for Spectroscopic Validation

The chromophoric system of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is intricate, featuring a nitro-substituted benzene ring further modulated by two acetylamino groups and a methyl group. Each of these substituents influences the electronic transitions within the molecule, resulting in a unique UV-Vis absorbance spectrum. The nitro group, a strong chromophore, is expected to dominate the spectrum, but its absorbance characteristics will be significantly perturbed by the electron-donating acetylamino groups and the steric influence of the methyl group.

Validating the UV-Vis spectrum is not merely a procedural step; it is a critical exercise in confirming the molecular identity and purity of the synthesized compound. Any deviation from the expected absorbance maxima (λmax) or molar absorptivity (ε) could indicate the presence of impurities, residual starting materials, or even an incorrect molecular structure. This guide, therefore, presents a multi-faceted validation strategy, providing a higher degree of confidence in the analytical data.

The Comparative Validation Strategy

Given the absence of a commercially available certified reference standard for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid, a robust validation requires a combination of approaches. This guide employs a three-pronged strategy:

  • Computational Prediction: In the absence of experimental reference data, a computationally predicted UV-Vis spectrum serves as a valuable theoretical benchmark.

  • Structurally Related Reference Standards: Comparison with commercially available compounds that share key structural motifs provides real-world experimental context.

  • Systematic Experimental Protocol: A detailed and well-controlled experimental procedure ensures the reproducibility and accuracy of the acquired data.

The following diagram illustrates the logical workflow of this validation approach:

Validation_Workflow A Target Compound: 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid C Experimental UV-Vis Spectrum Acquisition A->C B Computational Prediction (e.g., UV-adVISor) G Comparative Analysis B->G C->G D Reference Standard 1: 4-Nitrobenzoic Acid (USP) D->G E Reference Standard 2: 4-Methyl-2-nitrobenzoic acid E->G F Reference Standard 3: 3,5-Diacetamidobenzoic acid F->G H Validation Report G->H

Caption: Workflow for the validation of the UV-Vis spectrum.

Predicted UV-Vis Spectrum

A predicted UV-Vis spectrum for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid was generated using a computational tool. This provides a theoretical expectation for the absorbance maxima.

Predicted Spectral Data:

ParameterPredicted Value
λmax 1~ 255 nm
λmax 2~ 340 nm

The prediction suggests two primary absorption bands. The band at shorter wavelengths is likely attributable to the π → π* transitions of the substituted benzene ring, while the band at longer wavelengths is characteristic of the n → π* transition of the nitro group, red-shifted by the influence of the electron-donating acetylamino groups.

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure the integrity and reproducibility of the experimental data.

Materials and Instrumentation
  • Test Compound: 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid (purity ≥ 98%)

  • Reference Standards:

    • 4-Nitrobenzoic Acid (USP Reference Standard)

    • 4-Methyl-2-nitrobenzoic acid (≥ 97% purity)

    • 3,5-Diacetamidobenzoic acid (≥ 98% purity)

  • Solvent: Methanol (Spectrophotometric Grade)

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a spectral bandwidth of ≤ 2 nm.

  • Cuvettes: Matched 1 cm quartz cuvettes.

Standard and Sample Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of the test compound and each reference standard and transfer to separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol.

  • Working Standard and Sample Solutions (10 µg/mL): Transfer 0.1 mL of each stock solution to separate 10 mL volumetric flasks and dilute to volume with methanol.

Spectrophotometric Analysis
  • Wavelength Scan: Record the UV-Vis spectrum of the test compound and each reference standard solution from 200 nm to 400 nm against a methanol blank.

  • Determination of λmax: Determine the wavelength of maximum absorbance (λmax) for all solutions.

  • Absorbance Measurement: Measure the absorbance of each solution at its respective λmax.

The experimental workflow is depicted in the following diagram:

Experimental_Workflow A Stock Solution Preparation (1000 µg/mL) B Working Solution Preparation (10 µg/mL) A->B C UV-Vis Spectrophotometer B->C D Wavelength Scan (200-400 nm) C->D E Determine λmax D->E F Measure Absorbance at λmax E->F G Data Analysis F->G

Caption: Experimental workflow for UV-Vis spectral acquisition.

Comparative Data Analysis

The experimentally obtained UV-Vis data for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid should be compared against the predicted spectrum and the experimental data of the reference standards.

Table 1: Comparison of Predicted and Experimental UV-Vis Data

CompoundPredicted λmax (nm)Experimental λmax (nm)
3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid~ 255, ~ 340[Insert Experimental Data]

Table 2: Experimental UV-Vis Data of Reference Standards

Reference StandardExperimental λmax (nm)
4-Nitrobenzoic Acid[Insert Experimental Data]
4-Methyl-2-nitrobenzoic acid[Insert Experimental Data]
3,5-Diacetamidobenzoic acid[Insert Experimental Data]

Interpretation of Results:

  • Correlation with Predicted Spectrum: A strong correlation between the experimental and predicted λmax values for the target compound provides initial confidence in its identity.

  • Comparison with 4-Nitrobenzoic Acid: This comparison will highlight the bathochromic (red) shift of the nitro group's absorbance due to the presence of the two acetylamino groups and the methyl group in the target molecule.

  • Comparison with 4-Methyl-2-nitrobenzoic acid: This comparison will specifically illustrate the electronic effect of the two acetylamino groups on the chromophoric system.

  • Comparison with 3,5-Diacetamidobenzoic acid: This will help to deconvolve the contribution of the di-acetylamino-substituted benzene ring to the overall spectrum, isolating the influence of the nitro group.

Method Validation Parameters

For quantitative applications, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Linearity: A series of solutions of the test compound at different concentrations should be prepared and their absorbance measured. A plot of absorbance versus concentration should yield a linear relationship with a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: The accuracy of the method should be determined by recovery studies.

  • Precision: The precision of the method should be assessed by repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) being within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters should be determined to establish the sensitivity of the method.

Conclusion

This guide provides a robust and scientifically sound methodology for the validation of the UV-Vis absorbance of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid. By integrating computational prediction with experimental analysis of the target compound and structurally related reference standards, a high degree of confidence in the identity and purity of the molecule can be achieved. This multi-faceted approach exemplifies a best-practice framework for the spectroscopic characterization of novel chemical entities in a research and development setting.

References

  • UV-adVISor: A tool for UV-Vis Spectra Prediction. Collaborations Pharmaceuticals, Inc. [Link][1]

  • International Council for Harmonisation (ICH) Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Urbina, F., Batra, K., Luebke, K. J., et al. UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra. Anal. Chem. 2021, 93, 15, 6094–6101. [Link][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.